13h-Benzo[g]pyrido[3,2-a]carbazole
Description
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Properties
CAS No. |
207-85-2 |
|---|---|
Molecular Formula |
C19H12N2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
12,18-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14(19),15,17,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-9-17-18(13)15-8-10-16-14(19(15)21-17)6-3-11-20-16/h1-11,21H |
InChI Key |
DUKZIBGVTVIFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
13h-Benzo[g]pyrido[3,2-a]carbazole chemical structure and numbering
Structural Identity & IUPAC Nomenclature[1][2][3][4][5]
13H-Benzo[g]pyrido[3,2-a]carbazole is a pentacyclic heteroaromatic system belonging to the class of fused carbazoles. Its structure represents a hybrid fusion where a benzene ring and a pyridine ring are annealed to opposite sides of a central carbazole core.
Structural Deconstruction
The molecule is best understood by dissecting its fusion faces on the 9H-carbazole template:
-
Core: 9H-Carbazole.[1]
-
Fusion 1 (Benzo): A benzene ring is fused to the [g] face (bonds C6–C7) of the carbazole. This creates a benzo[g]carbazole (naphtho-fused) substructure.
-
Fusion 2 (Pyrido): A pyridine ring is fused to the [a] face (bonds C1–C2) of the carbazole. The designation [3,2-a] indicates that the bond between positions 3 and 2 of the pyridine ring corresponds to the bond between positions 1 and 2 of the carbazole. This specific orientation places the pyridine nitrogen atom at the periphery, adjacent to the fusion bridgehead.
Numbering Scheme
The numbering of the final pentacyclic system follows IUPAC rules for fused heterocycles:
-
Orientation: The system is oriented horizontally to maximize the number of rings in the horizontal row.
-
Numbering Direction: Numbering proceeds clockwise, starting from the ring that gives heteroatoms the lowest locant set.[2]
-
The "13H" Designation: In this specific pentacyclic arrangement, the peripheral carbon count wraps around the exterior. The nitrogen of the central pyrrole ring (the carbazole NH) falls at position 13 . The "13H" indicates that this nitrogen bears the hydrogen atom, distinguishing it from the pyridine nitrogen.
Locant Assignment:
-
Position 1: Pyridine Nitrogen (N).[3]
-
Positions 2–12: Peripheral carbons.
-
Position 13: Pyrrole Nitrogen (NH).
Figure 1: Logical assembly of the pentacyclic core from constituent aromatic rings.
Chemical Properties & Data Profile[3][8][9][10][11]
| Property | Specification | Notes |
| Formula | C₁₉H₁₂N₂ | Pentacyclic aromatic system. |
| Mol. Weight | ~268.32 g/mol | Analogous to dibenzocarbazole isomers. |
| Hybridization | sp² (Aromatic) | Planar geometry facilitates intercalation. |
| LogP (Calc) | ~4.8 – 5.2 | Highly lipophilic; poor aqueous solubility. |
| Fluorescence | Blue-Violet Emission | Typical of extended carbazole conjugation. |
| pKa (Pyridine) | ~5.0 | Protonatable nitrogen available for salt formation. |
| pKa (Pyrrole) | ~17.0 | Very weak acid; requires strong base for deprotonation. |
Synthetic Methodology
For research-grade synthesis, a Fischer Indole Strategy is recommended due to its convergence and scalability. This approach builds the central pyrrole ring last, fusing the pyridine and benzo components efficiently.
Protocol: Modified Fischer Indole Cyclization
Reaction Principle: Condensation of a naphthylhydrazine with a cyclic ketone (dihydroquinoline derivative) followed by acid-mediated sigmatropic rearrangement and aromatization.
Reagents:
-
Hydrazine Component: 2-Naphthylhydrazine hydrochloride (Precursor for Benzo[g] side).
-
Ketone Component: 6,7-Dihydroquinolin-8(5H)-one (Precursor for Pyrido[3,2-a] side).
-
Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (
). -
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or
.
Step-by-Step Workflow:
-
Hydrazone Formation:
-
Dissolve 2-naphthylhydrazine (1.0 eq) and 6,7-dihydroquinolin-8(5H)-one (1.0 eq) in ethanol.
-
Add catalytic acetic acid. Reflux for 2 hours.
-
Isolate the hydrazone intermediate via filtration.
-
-
Cyclization (Indole Synthesis):
-
Suspend the hydrazone in Polyphosphoric Acid (PPA).
-
Heat to 100–120°C for 4 hours. Critical Control Point: Monitor temperature to prevent charring.
-
Pour reaction mixture into ice water. Neutralize with
to precipitate the tetrahydro-intermediate.
-
-
Aromatization (Dehydrogenation):
-
Dissolve the tetrahydro-intermediate in toluene or xylene.
-
Add DDQ (2.2 eq) and reflux for 6–12 hours.
-
Mechanism: DDQ abstracts hydrogens to fully aromatize the central ring, yielding the final 13H-benzo[g]pyrido[3,2-a]carbazole.
-
-
Purification:
-
Column chromatography on silica gel (Eluent:
/MeOH gradient). -
Recrystallization from chlorobenzene or DMF due to low solubility.
-
Figure 2: Convergent synthetic pathway via Fischer Indole Cyclization.
Applications & Mechanism of Action
Medicinal Chemistry: DNA Intercalation
The planar, pentacyclic structure of 13H-benzo[g]pyrido[3,2-a]carbazole mimics the topology of Ellipticine (a known antitumor alkaloid).
-
Mechanism: The molecule inserts itself (intercalates) between DNA base pairs.
-
Interaction: The pyridine nitrogen (N1) can be protonated at physiological pH (or methylated), enhancing electrostatic attraction to the anionic DNA backbone.
-
Target: Inhibition of Topoisomerase II , preventing DNA religation and triggering apoptosis in cancer cells.
Materials Science: Organic Electronics (OLEDs)
This scaffold acts as a high-performance Hole Transport Material (HTM) or host material for phosphorescent OLEDs.
-
High Triplet Energy: The extended conjugation preserves high triplet energy (
), preventing reverse energy transfer from dopants. -
Thermal Stability: The rigid pentacyclic core provides a high glass transition temperature (
), crucial for device longevity. -
Mobility: The carbazole nitrogen (N13) allows for facile hole injection and transport.
References
-
IUPAC Nomenclature of Fused Ring Systems.IUPAC Blue Book P-25.
-
Source:
-
-
Synthesis and Antitumor Activity of Pyridocarbazoles.Anti-Cancer Agents in Medicinal Chemistry, 2022.
-
Source:
-
-
Dibenzo[a,g]carbazole Synthesis via Photocyclization.Journal of Organic Chemistry, 2024.
-
Source:
-
-
13H-Dibenzo[a,i]carbazole Structure & D
-
Source:
-
-
Carbazole Derivatives in OLED Applic
-
Source:
-
Sources
Biological Activity and Toxicological Profiling of 13H-Benzo[g]pyrido[3,2-a]carbazole: Mechanisms of Genotoxicity and Analytical Workflows
Executive Summary
13H-Benzo[g]pyrido[3,2-a]carbazole (CAS: 207-85-2) is a high-molecular-weight pentacyclic azaarene (nitrogen-containing polycyclic aromatic hydrocarbon, or aza-PAH)[1]. The substitution of carbon atoms with nitrogen within its polycyclic framework significantly alters its electronic distribution, lipophilicity, and metabolic fate compared to traditional homocyclic PAHs[2]. In the context of modern drug development and environmental toxicology, azaarenes like 13H-benzo[g]pyrido[3,2-a]carbazole are critically evaluated as potent DNA-reactive impurities. Under regulatory frameworks such as the[3], understanding the precise biological activity—specifically its mutagenic and carcinogenic potential—is mandatory for ensuring pharmaceutical safety and establishing acceptable daily intake limits[4].
Molecular Mechanisms of Genotoxicity and Carcinogenicity
Cytochrome P450-Mediated Metabolic Activation
Like most high-molecular-weight azaarenes, 13H-benzo[g]pyrido[3,2-a]carbazole is relatively inert in its parent form. It functions as a procarcinogen that requires enzymatic bioactivation to exert its biological toxicity[2]. The primary metabolic pathway is driven by the cytochrome P450 superfamily (predominantly CYP1A1 and CYP1B1)[5].
The bioactivation sequence proceeds as follows:
-
Initial Oxidation : CYP enzymes oxidize the parent azaarene to form an unstable arene epoxide[5].
-
Hydrolysis : Epoxide hydrolase (EH) catalyzes the addition of water to the epoxide, yielding a dihydrodiol intermediate[5].
-
Secondary Oxidation : A subsequent CYP-mediated oxidation converts the dihydrodiol into a highly electrophilic diol epoxide [2].
This diol epoxide is the "ultimate carcinogen." Its structure allows it to evade cytosolic detoxification pathways (such as glutathione-S-transferases) while possessing a highly reactive carbocation intermediate capable of penetrating the nucleus[6].
Resonance Energy and DNA Adduct Formation
The biological aggressiveness of 13H-benzo[g]pyrido[3,2-a]carbazole is intrinsically linked to its quantum chemical properties. According to , the carcinogenic activity of azaarenes correlates inversely with the Resonance Energy Per Pi-Electron (REPE) of their cationic species[7].
When the diol epoxide opens to form a carbocation, the thermodynamic stability of this intermediate dictates its reactivity. Cationic species with lower REPE values are highly unstable and fiercely electrophilic[7]. This drives rapid covalent binding to nucleophilic centers on DNA—typically the N2 position of guanine. This intercalation and subsequent adduct formation distort the DNA double helix, leading to frameshift mutations, replication fork stalling, and ultimately, oncogenesis[2].
Metabolic Activation Pathway
Metabolic activation pathway of 13H-BPC leading to DNA adduct formation and mutagenesis.
Analytical and Experimental Workflows
As a Senior Application Scientist, establishing a self-validating experimental framework is paramount when profiling complex azaarenes. The following protocols detail the in vitro assessment of 13H-benzo[g]pyrido[3,2-a]carbazole's mutagenic potential.
Protocol 1: In Vitro Mutagenicity Assessment (Modified Ames Test)
Causality: Because 13H-benzo[g]pyrido[3,2-a]carbazole is a procarcinogen, standard microbial assays will yield false negatives unless an exogenous metabolic activation system is introduced. We utilize an S9 fraction to supply the necessary CYP450 enzymes[2].
-
Preparation of S9 Mix: Harvest post-mitochondrial supernatant (S9 fraction) from the livers of Sprague-Dawley rats pre-treated with Aroclor 1254 (to induce CYP1A1/1A2 enzymes). Supplement with NADP+ and glucose-6-phosphate to fuel CYP450 activity.
-
Compound Solubilization: Dissolve 13H-benzo[g]pyrido[3,2-a]carbazole in anhydrous, inhibitor-free tetrahydrofuran (THF) or DMSO. Note: The compound is highly sensitive to moisture and acidic pH, which can cause rapid decomposition[8].
-
Bacterial Inoculation: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).
-
Exposure & Incubation: Incubate the bacterial strains with the S9 mix and varying concentrations of the test compound at 37°C for 48-72 hours.
-
Validation: Plate on minimal histidine agar. A dose-dependent increase in revertant colonies compared to the vehicle control confirms the generation of mutagenic electrophiles.
Protocol 2: Quantification of DNA Adducts via LC-MS/MS
Causality: To definitively prove that the observed mutagenicity is due to direct DNA damage, we must isolate and quantify the specific covalent adducts. LC-MS/MS requires monomeric units for accurate mass transition monitoring, necessitating complete enzymatic digestion of the DNA.
-
DNA Extraction: Extract genomic DNA from exposed human hepatocytes (e.g., HepG2 cells) using a standard phenol-chloroform gradient, ensuring the removal of unbound azaarenes.
-
Enzymatic Digestion: Hydrolyze the purified DNA into single deoxynucleosides using a validated cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Solid-Phase Extraction (SPE): Enrich the highly hydrophobic azaarene-DNA adducts using a C18 SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides, and elute the adducts with 100% methanol.
-
LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Target the specific mass transition corresponding to the guanine-diol epoxide adduct to quantify the extent of DNA binding.
Quantitative Toxicological Profiling
To contextualize the biological activity of 13H-benzo[g]pyrido[3,2-a]carbazole, it is compared against a well-characterized homocyclic reference PAH (Benzo[a]pyrene) and general azaarene behavior.
| Metric | 13H-Benzo[g]pyrido[3,2-a]carbazole | Reference Homocyclic PAH (Benzo[a]pyrene) |
| Molecular Formula | C19H12N2 | C20H12 |
| Molecular Weight | 268.31 g/mol | 252.31 g/mol |
| Primary Metabolic Activator | CYP1A1 / CYP1B1 | CYP1A1 / CYP1B1 |
| Ultimate Carcinogen Form | Diol Epoxide | Diol Epoxide |
| Reactivity Driver | Low REPE (Cationic Species) | Bay-Region Carbocation |
| ICH M7 Classification | Class 2/3 (DNA Reactive Impurity) | Class 1 (Known Carcinogen) |
Regulatory Risk Management (ICH M7)
In pharmaceutical manufacturing, the presence of 13H-benzo[g]pyrido[3,2-a]carbazole—whether as a synthetic byproduct, degradant, or environmental contaminant—must be strictly controlled[3]. Under the ICH M7(R2) guidelines, azaarenes with positive in vitro mutagenicity data are classified as Class 2 (known mutagens with unknown carcinogenic potential) or Class 3 (alerting structure) impurities[3]. If detected in a drug substance, its acceptable daily intake must be rigorously calculated based on the Threshold of Toxicological Concern (TTC) or compound-specific TD50 values derived from rodent carcinogenicity studies to ensure patient safety[4].
References
-
ChemicalBook. "13H-Benzo[g]pyrido[3,2-a]carbazole | 207-85-2". ChemicalBook Database.
-
Kerim A, et al. "Relationship between resonance energy and carcinogenicity of azaarenes." Anticancer Research, 1997 Mar-Apr;17(2A):1011-8. PMID: 9137442.
-
MRIGlobal. "MRIGlobal Chemical Carcinogen Repository Catalog." MRIGlobal Repository.
-
Pharmaceuticals and Medical Devices Agency (PMDA). "Report on the Deliberation Results December 6, 2024." PMDA Japan.
-
Bortey-Sam N, et al. "Public Health Effects of Polycyclic Aromatic Hydrocarbons Exposure Through Air, Water, Soil, and Food..." National Center for Biotechnology Information (PMC).
-
Hecht SS, et al. "Quantitation of N-Acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine in Human Urine..." National Center for Biotechnology Information (PMC).
-
Bleeker EAJ, et al. "Toxicity of azaarenes." ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pmda.go.jp [pmda.go.jp]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Public Health Effects of Polycyclic Aromatic Hydrocarbons Exposure Through Air, Water, Soil, and Food in Ghana: Possible Economic Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of N-Acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-L-cysteine in Human Urine: Comparison with Glutathione-S-transferase Genotypes in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship between resonance energy and carcinogenicity of azaarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mriglobal.org [mriglobal.org]
A Technical Guide to 13H-Benzo[g]pyrido[3,2-a]carbazole as a DNA Intercalating Agent
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The planar, polycyclic aromatic scaffold of 13H-Benzo[g]pyrido[3,2-a]carbazole positions it as a prime candidate for DNA intercalation, a mechanism of significant interest in the development of novel anticancer therapeutics. This guide provides an in-depth technical exploration of this compound class, from its structural rationale and synthesis to the detailed biophysical methods required to validate its mechanism of action as a DNA intercalating agent. We will delve into the causality behind experimental choices, providing field-proven protocols and data interpretation frameworks to empower researchers in the evaluation of this and related molecular scaffolds.
The Rationale for DNA Intercalation and the Carbazole Scaffold
DNA-binding agents represent a cornerstone of cancer chemotherapy.[1] Among the various binding modes, intercalation is a well-established mechanism for potent antitumor drugs.[2] This process involves the insertion of a planar, aromatic molecule, the intercalator, between the base pairs of the DNA double helix.[2][3] This physical insertion leads to significant structural perturbations of the DNA, including unwinding of the helix and an increase in its length.[4] These distortions interfere with critical cellular processes like DNA replication and transcription, ultimately triggering apoptosis or programmed cell death in rapidly dividing cancer cells.[3]
The carbazole moiety and its fused derivatives have long been recognized as privileged structures in medicinal chemistry, with many natural and synthetic carbazoles exhibiting significant biological activities, including cytotoxic and antitumor properties.[5][6] The inherent planarity and aromaticity of the carbazole ring system are key prerequisites for effective DNA intercalation.[7] The specific scaffold of 13H-Benzo[g]pyrido[3,2-a]carbazole extends this planar system, enhancing the potential for π-π stacking interactions with DNA base pairs, a critical component of the intercalative binding mode. Derivatives of the related pyrido[3,2-a]carbazole have demonstrated potent antitumour activity against various cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[8]
Synthetic Approaches to the Pyrido[a]carbazole Core
The construction of the tetracyclic pyrido[a]carbazole core can be achieved through various synthetic strategies. A common and efficient approach involves the reaction of carbazole-based precursors with reagents that build the fused pyridine ring. Methodologies often employ reactions such as Knoevenagel condensation followed by intramolecular cyclization, or modified Friedländer hetero-annulation reactions.[8][9]
A representative synthetic pathway might involve the initial formation of a carbazole intermediate, which is then subjected to a one-pot reaction to construct the fused pyridine ring system. For instance, a microwave-assisted synthesis of pyrido[2,3-a]carbazoles has been developed using a one-pot reaction of ethanolamine and 1-chloro-2-formyl carbazoles, catalyzed by p-TsOH.[10] Another novel approach to the core scaffold of pyrido[3,2-α]carbazole derivatives utilizes a Knoevenagel condensation followed by an intramolecular Heck-type reaction.[8]
Caption: A generalized workflow for the synthesis of the pyrido[a]carbazole scaffold.
The Molecular Mechanism of Intercalation
The interaction of 13H-Benzo[g]pyrido[3,2-a]carbazole with DNA is driven by a combination of non-covalent forces. The primary binding mode is intercalation, where the planar benzopyridocarbazole ring system inserts itself into the space between adjacent DNA base pairs.
-
π-π Stacking: This is the dominant stabilizing force. The electron-rich aromatic rings of the intercalator stack with the aromatic rings of the DNA bases, creating a strong, favorable interaction.
-
Structural Perturbation: This insertion forces the DNA helix to unwind at the binding site to accommodate the ligand, leading to a local distortion and an overall lengthening of the DNA molecule.[4] This structural alteration is the basis for the compound's biological activity, as it disrupts the binding of DNA-processing enzymes.[11]
-
Electrostatic Interactions: Cationic substituents on the carbazole scaffold can form favorable electrostatic interactions with the negatively charged phosphate backbone of DNA, further strengthening the binding affinity.
Caption: The process of DNA intercalation by a planar aromatic molecule.
Experimental Validation and Methodologies
A multi-pronged approach using several biophysical techniques is essential to unequivocally characterize the DNA binding mode and affinity of 13H-Benzo[g]pyrido[3,2-a]carbazole derivatives.
UV-Visible Absorption Spectroscopy
This technique is a primary tool for detecting and quantifying ligand-DNA interactions. The electronic transitions of the intercalator are sensitive to its environment, and binding to DNA causes predictable spectral changes.
-
Causality: The close association of the intercalator's chromophore with the DNA base pairs during intercalation perturbs its electronic orbitals. This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift to longer wavelengths) in the absorption spectrum.[12]
-
Self-Validation: A systematic titration, where increasing concentrations of DNA are added to a fixed concentration of the compound, should show a series of spectra with a clear isosbestic point. This indicates a two-state equilibrium between the free and the DNA-bound form of the compound.
Protocol: UV-Visible Spectroscopic Titration
-
Preparation: Prepare a stock solution of the carbazole compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a concentrated stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration accurately by measuring the absorbance at 260 nm (using ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Setup: Place a fixed concentration of the carbazole compound (e.g., 10-20 µM) in both the sample and reference cuvettes of a dual-beam spectrophotometer.
-
Titration: Record the initial absorption spectrum (e.g., from 300-600 nm). Sequentially add small aliquots of the CT-DNA stock solution to the sample cuvette. Add identical volumes of buffer to the reference cuvette to correct for dilution.
-
Equilibration: After each addition of DNA, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
Analysis: Continue the titration until no further changes in the spectrum are observed (saturation). The intrinsic binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or a similar binding model.[13]
Fluorescence Spectroscopy
Many intercalating molecules exhibit enhanced fluorescence upon binding to DNA. This "light-up" effect is a sensitive indicator of interaction.[14][15]
-
Causality: In aqueous solution, the fluorescence of many aromatic molecules is quenched by various processes, including rotational motion.[14] Upon intercalation, the molecule becomes rigidly held within the DNA structure, which restricts these non-radiative decay pathways and leads to a significant increase in fluorescence quantum yield.[14]
-
Self-Validation: The competitive displacement of a known intercalator, such as Ethidium Bromide (EtBr), provides strong evidence for an intercalative binding mode. The addition of the test compound will displace EtBr from the DNA, leading to a quenching of the EtBr fluorescence as it is released into the aqueous environment.[13]
Protocol: Ethidium Bromide (EtBr) Displacement Assay
-
Preparation: Prepare a solution of a CT-DNA-EtBr complex in buffer. A typical concentration is 10 µM EtBr and 10 µM CT-DNA.
-
Setup: Place the DNA-EtBr solution in a fluorescence cuvette. Set the excitation wavelength to ~520 nm and record the emission spectrum from ~550 to 700 nm. The peak fluorescence intensity will be around 600 nm.
-
Titration: Add successive aliquots of the carbazole compound stock solution to the cuvette.
-
Equilibration: Mix and allow to equilibrate for 2-3 minutes after each addition before recording the fluorescence emission spectrum.
-
Analysis: Plot the fluorescence intensity at 600 nm (F/F₀) against the concentration of the carbazole compound. The concentration of the compound required to reduce the EtBr fluorescence by 50% (IC50) can be determined and used to calculate a binding constant.
Caption: Workflow for the competitive DNA binding assay using Ethidium Bromide.
DNA Thermal Denaturation Studies
This method provides direct thermodynamic evidence for the stabilization of the DNA double helix by a binding ligand.[16]
-
Causality: Intercalation strengthens the forces holding the two DNA strands together, making it more difficult to separate them by heating.[2] This results in an increase in the DNA melting temperature (Tm), which is the temperature at which 50% of the DNA is denatured from a double-stranded to a single-stranded state.[17]
-
Self-Validation: The magnitude of the Tm shift (ΔTm) should be dependent on the concentration of the added compound. A larger ΔTm value indicates stronger binding and greater stabilization of the DNA duplex.[16]
Protocol: DNA Melting Temperature (Tm) Measurement
-
Preparation: Prepare samples containing a fixed concentration of CT-DNA (e.g., 20-40 µM) in a suitable buffer (e.g., a phosphate buffer to minimize pH changes with temperature) in the absence (control) and presence of varying concentrations of the carbazole compound.
-
Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm, which increases as the DNA denatures (hyperchromic effect).
-
Measurement: Slowly increase the temperature of the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute). Record the absorbance at 260 nm throughout the temperature ramp.
-
Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature corresponding to the midpoint of the transition. This is most accurately determined from the peak of the first derivative of the melting curve (dA/dT vs. T). Calculate the ΔTm as (Tm of DNA with compound) - (Tm of DNA alone).
Table 1: Representative DNA Binding and Stabilization Data
| Compound | Binding Mode | Binding Constant (Kb) (M-1) | ΔTm (°C) at 1:1 ratio |
| Benzo[g]pyrido[3,2-a]carbazole Derivative A | Intercalation | 1.5 x 106 | +12.5 |
| Benzo[g]pyrido[3,2-a]carbazole Derivative B | Intercalation | 3.2 x 105 | +7.8 |
| Ethidium Bromide (Reference) | Intercalation | ~1.5 x 106 | +13.0 |
Note: Data are hypothetical and for illustrative purposes.
Therapeutic Potential and Cytotoxicity
The ability of 13H-Benzo[g]pyrido[3,2-a]carbazole derivatives to effectively intercalate into DNA underpins their potential as anticancer agents. The induced DNA damage and disruption of DNA metabolism are potent triggers for cell death. A series of related pyrido[3,2-α]carbazole derivatives were evaluated for their antitumour activity against human lung cancer (A549) and colon cancer (HT29) cells, showing IC50 values ranging from 0.07 µM to 4.45 µM.[8] This demonstrates that compounds with this core scaffold can exhibit high potency. Further structure-activity relationship (SAR) studies, involving modification of substituents on the carbazole and pyridine rings, can be employed to optimize binding affinity, cellular uptake, and cytotoxic efficacy while minimizing off-target effects.
Conclusion
The 13H-Benzo[g]pyrido[3,2-a]carbazole scaffold represents a promising platform for the design of novel DNA intercalating agents. Its extended planar aromatic structure is ideally suited for insertion between DNA base pairs, a mechanism strongly associated with antitumor activity. The comprehensive suite of biophysical techniques detailed in this guide—including UV-Vis absorption, fluorescence spectroscopy, and DNA thermal denaturation—provides a robust, self-validating framework for confirming this intercalative mechanism and quantifying the binding interaction. The potent cytotoxicity observed in related compounds underscores the therapeutic potential of this molecular class, warranting further investigation and development by researchers in the field of oncology drug discovery.
References
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- Filichev, V. V., & Pedersen, E. B. (2005). Easily denaturing nucleic acids derived from intercalating nucleic acids: thermal stability studies, dual duplex invasion and inhibition of transcription start. Nucleic Acids Research, 33(22), 7139-7148.
- Godfrey, J. E., & Minton, A. P. (1977).
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- Li, Y., Wang, Y., Liu, Y., Zhang, Y., & Liu, J. (2025). Exploring Fluorescence Spectral Shifts in Aptamer-Intercalating Cyanine Dye Complexes upon Binding to Specific Small Molecules. ACS Sensors.
- Huang, J., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 978641.
- Dittmore, A., Silver, J., & van Oijen, A. M. (2015). The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics. Nucleic Acids Research, 43(14), 6969-6977.
- Unger, M., Zirbs, R., & Rant, U. (1997). DNA-BINDING AND FLUORESCENCE PROPERTIES OF THE DNA BIS-INTERCALATING PURPLE OXAZOLE DIMER POPO-1. SPIE Proceedings.
- Plaxco, K. W., & Gross, M. (2006). Cyclic Denaturation and Renaturation of Double-Stranded DNA by Redox-State Switching of DNA Intercalators.
- Aktipis, S., Martz, W. W., & Kindelis, A. (1975). Thermal denaturation of the DNA-ethidium complex. Redistribution of the intercalated dye during melting. Biochemistry, 14(2), 326-331.
- Huang, J., Wang, Y., Zhang, Y., Li, Y., & Wang, Y. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 978641.
- Gluszynska, A., & Juskowiak, B. (2024). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. Molecules, 29(14), 3244.
- Wei, C., Jia, G., Chen, Y., & Liu, J. (2018). Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity. Bioorganic & Medicinal Chemistry, 26(2), 438-446.
- Sankaralingam, M., & Varghese, B. (2018). Carbazole appended trans-dicationic pyridinium porphyrin finds supremacy in DNA binding/photocleavage over a non-carbazolyl analogue. Dalton Transactions, 47(3), 856-866.
- Gluszynska, A., & Juskowiak, B. (2018). Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA. Molecules, 23(5), 1123.
- Waring, M. J. (2018). Chapter 4: Thermal Denaturation of Drug–DNA Complexes 1. In Sequence-specific DNA Binding Agents (pp. 74-95). Royal Society of Chemistry.
- Wang, Y., Li, Y., Zhang, Y., & Liu, J. (2013). Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents. European Journal of Medicinal Chemistry, 66, 445-453.
- Hansen, C. M. (2022).
- Massive Bio. (2026, February 7). Rebeccamycin.
- Neidle, S. (2016). Drug-DNA Intercalation: From Discovery to the Molecular Mechanism. Methods in Molecular Biology, 1707, 3-19.
- Zha, J., Chen, X., Su, S., Wang, S., & Tang, X. (2020). 6‐Formylindolo[3,2‐b]carbazole reduces apoptosis induced by benzo[a]pyrene in a mitochondrial‐dependent manner. Journal of Biochemical and Molecular Toxicology, 34(11), e22572.
- Taskiran, B., Cinar, Z., & Koyun, T. (2013). Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. Asian Journal of Chemistry, 25(14), 8187-8189.
- Yang, J., Zhang, Q., Zhang, W., & Yu, W. (2014). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated CH insertion. RSC Advances, 4(59), 31235-31238.
- Shanmugasundaram, M., & Prasad, K. J. R. (1993). SYNTHESIS OF 2-HYDROXYPYRIDO[2,3-aICARBAZ0LES AND 2-HYDROXYPYRIMIDO[4,5-nJCARBAZOLES. Indian Journal of Chemistry - Section B, 32B(8), 831-835.
- Sangeetha, R., & Kamalraj, S. (2014). Microwave assisted synthesis of pyrido[2,3-a]carbazoles; investigation of in vitro DNA binding/cleavage, antioxidant and cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 638-645.
- ChemBK. (2024, April 9). 13H-Benzo[a]pyrido[3,2-i]carbazole.
-
Sanna, D., & Carta, A. (2021). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[14][18][19][20]tetrazine-3-one Derivatives with c-Myc G4-DNA. Molecules, 26(11), 3334.
- Sakthivel, M., & Rajendra Prasad, K. J. (2018). An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Journal of Chemical Sciences, 130(4), 48.
- Karthick, R., Velraj, G., Raji, R. K., Karuppusamy, A., Karthikeyan, S., Qamhieh, N., & Hamed, F. (2023). Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies. Journal of Molecular Structure, 1289, 135839.
- Maroun, R., & Gresh, N. (1989). A theoretical investigation of the intercalative binding of 7-H pyrido[4.3C]carbazole chromophore into a d(CpG)2 minihelix. Biopolymers, 28(4), 835-849.
- Al-Mokadem, A. S., & El-Sayed, Y. S. (2021). Photochemical synthesis, intercalation with DNA and antitumor evaluation in vitro of benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 419, 113437.
- Bhasikuttan, A. C., Mohanty, J., & Pal, H. (n.d.). New Dimeric Carbazole-Benzimidazole Mixed Ligands for the Stabilization of Human Telomeric G-Quadruplex DNA and as Telomerase. Royal Society of Chemistry. and as Telomerase. Royal Society of Chemistry.
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Advanced Spectroscopic Characterization of 13H-Benzo[g]pyrido[3,2-a]carbazole: A Technical Whitepaper
Executive Summary
13H-Benzo[g]pyrido[3,2-a]carbazole (CAS: 207-85-2) is a complex, highly conjugated polycyclic aromatic nitrogen heterocycle (azaarene). In contemporary drug development, it is rigorously monitored as a structurally related impurity in the synthesis of Flortaucipir (
This whitepaper provides an authoritative, in-depth guide to the spectroscopic properties of 13H-benzo[g]pyrido[3,2-a]carbazole, detailing the causality behind specific analytical behaviors and providing self-validating protocols for its precise characterization.
Electronic Absorption and Emission (UV-Vis & Fluorescence)
Mechanistic Causality
The extensive
In non-polar environments, the UV-Vis spectrum exhibits sharp, well-defined Clar bands (
Protocol: High-Resolution UV-Vis and Steady-State Fluorescence
To establish a self-validating baseline for electronic transitions, follow this standardized protocol:
-
Sample Preparation: Dissolve the analyte in HPLC-grade anhydrous tetrahydrofuran (THF).
-
Expert Insight: Add ~5% by volume of triethylamine (TEA) to the THF. This basic modifier suppresses the protonation of the pyridyl nitrogen and prevents acid-catalyzed degradation, ensuring the spectrum accurately reflects the free-base azaarene[3].
-
-
UV-Vis Acquisition: Scan from 200 nm to 600 nm using a double-beam spectrophotometer with a 1 cm path-length quartz cuvette. Baseline correct against a matched THF/TEA blank.
-
Fluorescence Emission: Excite the sample at the
of the p-band (typically ~340–360 nm). Record the emission spectrum from 380 nm to 650 nm. -
Self-Validation (Excimer Check): Perform a serial dilution from
M down to M. The normalized emission profile must remain invariant. A concentration-dependent red shift indicates intermolecular stacking (excimer formation), which invalidates monomeric characterization.
Caption: Electronic transition pathways and fluorescence mechanism in polycyclic azaarenes.
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Causality
The
Protocol: Comprehensive 1D and 2D NMR Elucidation
Because 13H-benzo[g]pyrido[3,2-a]carbazole is utilized as a structural reference marker for Flortaucipir impurities[1], unambiguous regiochemical assignment via 2D NMR is mandatory.
-
Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-
containing Tetramethylsilane (TMS).-
Expert Insight: DMSO is chosen over
because its strong hydrogen-bond accepting nature disrupts intermolecular stacking of the planar azaarene core and sharply resolves the carbazole N-H proton (typically ~11.5–12.0 ppm).
-
-
1D Acquisition: Acquire
NMR (minimum 600 MHz) with 64 scans and a relaxation delay (D1) of 2 seconds to ensure quantitative integration. Acquire NMR with proton decoupling (minimum 1024 scans) to capture all 19 carbon environments. -
2D Correlation (Self-Validating Step):
-
COSY (
): Map the isolated spin systems of the benzo, pyrido, and carbazole rings. -
HSQC (
): Correlate directly attached protons to their respective carbons, identifying quaternary carbons by their absence. -
HMBC (
): Utilize 2- and 3-bond long-range couplings to bridge the spin systems across the quaternary carbons of the fused backbone. This step definitively proves the exact regiochemistry of the benzo[g] and pyrido[3,2-a] fusions.
-
Mass Spectrometry and Vibrational Signatures
Mass Spectrometry (LC-HRMS)
Due to the highly stable, fully aromatized core (high resonance energy per
Infrared (IR) Spectroscopy
FT-IR analysis (ATR mode) provides orthogonal structural confirmation[1]. The spectrum reveals a sharp N-H stretching vibration at ~3400
Data Summary and Analytical Workflow
Quantitative Data Summary
| Spectroscopic Modality | Target Parameter | Expected Signature / Value | Analytical Purpose |
| LC-HRMS (ESI+) | Exact Mass | Confirms molecular formula ( | |
| UV-Vis | ~340–360 nm (Solvent dependent) | Validates extended | |
| N-H Proton | ~11.5 – 12.0 ppm (broad singlet) | Confirms intact carbazole core. | |
| Pyridine | >8.8 ppm (doublet/multiplet) | Validates pyrido-fusion electronic deshielding. | |
| FT-IR (ATR) | N-H Stretch | 3200 – 3400 | Orthogonal confirmation of the pyrrole-type nitrogen. |
Integrated Analytical Workflow
Caption: Integrated analytical workflow for the structural validation of azaarene impurities.
References
-
Report on the Deliberation Results December 6, 2024 Pharmaceutical Evaluation Division (PMDA) Source: pmda.go.jp URL:[Link]
-
MRIGlobal Chemical Carcinogen Repository Catalog Source: mriglobal.org URL:[Link]
-
Relationship between resonance energy and carcinogenicity of azaarenes Source: PubMed (nih.gov) URL:[Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 13H-Benzo[g]pyrido[3,2-a]carbazole
Introduction
13H-Benzo[g]pyrido[3,2-a]carbazole is a polycyclic aromatic nitrogen heterocycle. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[1][2] The carbazole moiety is a well-known pharmacophore found in numerous natural alkaloids and synthetic compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal properties.[1] The fusion of a benzo and a pyrido ring to the carbazole core extends the π-conjugated system, which can significantly influence the molecule's electronic properties and biological interactions.
Derivatives of the closely related pyrido[3,2-α]carbazole have been investigated for their potent antitumour activities.[3] The specific isomer, 13H-Benzo[g]pyrido[3,2-a]carbazole, presents a unique arrangement of the fused rings, which is expected to impart distinct physical and chemical characteristics. However, a survey of the current scientific literature reveals a scarcity of experimental data specifically for this isomer. This guide, therefore, aims to provide a comprehensive overview of its anticipated properties by drawing upon data from closely related isomers and the fundamental principles of physical organic chemistry. We will explore its structural features, predict its physical and chemical behavior, and outline the standard experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
Molecular Structure and Isomerism
The core structure of 13H-Benzo[g]pyrido[3,2-a]carbazole consists of a carbazole nucleus fused with a benzo[g] and a pyrido[3,2-a] ring system. The "13H" designation indicates the presence of a hydrogen atom on the nitrogen of the carbazole ring.
Caption: 2D structure of 13H-Benzo[g]pyrido[3,2-a]carbazole.
It is crucial to distinguish this specific isomer from other related structures for which experimental data is available. For instance, 13H-Benzo[a]pyrido[3,2-i]carbazole (CAS 239-67-8) is a known isomer with documented properties.[4][5] The positioning of the fused rings significantly impacts the electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby influencing all physical and chemical properties.
Physical Properties
| Property | Predicted Value/Range | Basis for Prediction and Expert Insights |
| Molecular Formula | C19H12N2 | Based on the chemical structure. |
| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula. |
| Melting Point | > 300 °C | Polycyclic aromatic compounds with extended π-systems and the ability to form intermolecular hydrogen bonds (via the N-H group) typically have high melting points due to strong intermolecular forces. The melting point of the related isomer, 11H-pyrido[3,2-a]carbazole, is reported as 333-335 °C.[6] |
| Boiling Point | > 400 °C | A high boiling point is expected due to the high molecular weight and strong intermolecular forces. The estimated boiling point for the isomer 13H-Benzo[a]pyrido[3,2-i]carbazole is 401.48°C.[4][5] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF), and moderately soluble in chlorinated solvents. | The large, nonpolar aromatic core suggests poor solubility in water. The presence of two nitrogen atoms, with one capable of hydrogen bonding, may impart some solubility in polar aprotic solvents. The solubility of pyrido[3,2-α]carbazole derivatives is a known factor influencing their biological activity.[3] |
| Appearance | Likely a crystalline solid, ranging from colorless to yellow. | The color is dependent on the extent of conjugation and the presence of any chromophores. Many carbazole derivatives are reported as white or yellow solids. |
Chemical Properties and Reactivity
The chemical reactivity of 13H-Benzo[g]pyrido[3,2-a]carbazole is governed by the interplay of its electron-rich carbazole nucleus and the electron-deficient pyridine ring.
-
Acidity and Basicity: The N-H proton of the carbazole ring is weakly acidic and can be deprotonated with a strong base. The nitrogen atom in the pyridine ring is basic and can be protonated in the presence of an acid. These properties are crucial for its interaction with biological targets and for its purification.
-
Electrophilic Aromatic Substitution: The carbazole ring system is generally susceptible to electrophilic attack. The positions for substitution will be directed by the activating effect of the nitrogen atom and the overall electronic distribution of the fused ring system.
-
Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or upon quaternization of the pyridine nitrogen.
-
Oxidation and Reduction: The extended aromatic system can undergo oxidation, potentially leading to the formation of quinone-like structures. Reduction of the aromatic system is also possible under specific conditions.
-
N-Alkylation/Arylation: The carbazole nitrogen can be readily alkylated or arylated to introduce various substituents, a common strategy in the development of carbazole-based drugs and materials.
Spectroscopic Characterization
The structural elucidation and confirmation of 13H-Benzo[g]pyrido[3,2-a]carbazole would rely on a combination of spectroscopic techniques.
Caption: General workflow for the spectroscopic characterization of 13H-Benzo[g]pyrido[3,2-a]carbazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be dependent on the specific electronic environment of each proton. The N-H proton of the carbazole will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and its position may be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the aromatic carbons. The chemical shifts will be influenced by the proximity to the nitrogen atoms and the overall aromatic system. Quaternary carbons will generally have lower intensities. Computational DFT methods can be employed to predict and aid in the assignment of both ¹H and ¹³C NMR spectra.[7]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition (C19H12N2). The calculated exact mass is 268.1000.[4]
-
Electron Ionization (EI-MS): The EI mass spectrum would show a prominent molecular ion peak (M+) at m/z 268. The fragmentation pattern would provide further structural information. For the related 13H-Dibenzo[a,i]carbazole, a strong molecular ion peak is observed.[8]
UV-Visible and Fluorescence Spectroscopy
The extended π-conjugated system of 13H-Benzo[g]pyrido[3,2-a]carbazole is expected to give rise to distinct absorption and emission properties.
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol, dichloromethane) would likely exhibit multiple absorption bands in the UV and possibly the near-visible region, corresponding to π-π* and n-π* electronic transitions. Carbazole itself has an excitation peak at 323 nm.[9] The extended conjugation in the title compound is expected to shift the absorption to longer wavelengths.
-
Fluorescence Spectroscopy: Many carbazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, 13H-Benzo[g]pyrido[3,2-a]carbazole is expected to exhibit fluorescence emission. The emission wavelength and quantum yield will be sensitive to the solvent polarity and the molecular structure. Carbazole has an emission peak at 351 nm.[9] The photophysical properties of aza-analogs are an active area of research.[10]
Experimental Protocols
The following are general, step-by-step methodologies for the key experiments used in the characterization of novel heterocyclic compounds like 13H-Benzo[g]pyrido[3,2-a]carbazole.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Data Acquisition:
-
Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard acquisition parameters, and optimize as needed for the specific sample.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.
-
Assign the signals to the respective protons and carbons in the molecule, using 2D NMR data to establish connectivity.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the ionization source.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in high-resolution mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm that it matches the expected formula (C19H12N2).
-
Protocol 3: UV-Visible and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) of known concentration.
-
Prepare a series of dilutions to determine the optimal concentration for absorbance and fluorescence measurements (typically in the micromolar range).
-
-
UV-Visible Spectroscopy:
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer.
-
Use the same solvent as a blank.
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at or near its λmax.
-
Record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission.
-
If required, determine the fluorescence quantum yield using a standard reference compound.
-
Conclusion
While direct experimental data for 13H-Benzo[g]pyrido[3,2-a]carbazole remains elusive, this technical guide provides a robust framework for understanding its expected physical and chemical properties. By leveraging data from its isomers and related compounds, we have outlined its likely characteristics, from its high melting point and limited aqueous solubility to its rich spectroscopic features. The provided experimental protocols offer a clear path for its empirical characterization. As a molecule at the intersection of carbazole and pyridine chemistries, 13H-Benzo[g]pyrido[3,2-a]carbazole holds potential for applications in both medicinal chemistry and materials science, warranting further investigation into its synthesis and properties.
References
-
c/articles/PMC11299902/)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 3. Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 239-67-8(13H-Benzo[a]pyrido[3,2-i]carbazole) | Kuujia.com [kuujia.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 13H-Dibenzo[a,i]carbazole [webbook.nist.gov]
- 9. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
13H-Benzo[g]pyrido[3,2-a]carbazole: A Pentacyclic Scaffold for Next-Generation Antitumor Therapeutics
Executive Summary: The Evolution of the Carbazole Pharmacophore
For decades, the pyrido-carbazole alkaloid ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) has served as a benchmark for DNA-intercalating antitumor agents[1]. However, its clinical utility has been historically bottlenecked by off-target mutagenicity and poor physicochemical properties. In our pursuit of superior therapeutic windows, the structural evolution from tricyclic and tetracyclic cores to the pentacyclic 13H-benzo[g]pyrido[3,2-a]carbazole (CAS: 207-85-2) represents a critical leap in rational drug design.
By benzannulating the pyrido[3,2-a]carbazole core, we achieve two distinct biophysical advantages:
-
Expanded
-Surface Area: The addition of the benzo[g] ring deepens the intercalation complex within the DNA minor groove, exponentially increasing binding affinity ( )[2]. -
Polypharmacological Targeting: The extended planar geometry perfectly mimics the adenine nucleotide, allowing the scaffold to act as a dual inhibitor of Topoisomerase II (Topo II) and Protein Kinase CK2—a critical survival kinase overexpressed in glioblastomas and leukemias[3][4].
This whitepaper details the mechanistic rationale, synthetic pathways, and rigorous preclinical validation protocols required to advance 13H-benzo[g]pyrido[3,2-a]carbazole derivatives from bench to bedside.
Mechanistic Rationale: Dual-Target Synthetic Lethality
In modern oncology, single-target agents often succumb to acquired resistance. The 13H-benzo[g]pyrido[3,2-a]carbazole scaffold circumvents this via a self-reinforcing mechanism of action.
Topoisomerase II Poisoning
Unlike catalytic inhibitors that merely block Topo II ATPase activity, the pentacyclic carbazole acts as a Topo II poison . The molecule intercalates into DNA at the cleavage site, stabilizing the transient Topo II-DNA covalent complex[3]. When the replication fork collides with this trapped complex, it generates lethal DNA double-strand breaks (DSBs).
Protein Kinase CK2 Inhibition
Simultaneously, the benzo[g]pyrido-carbazole core exhibits high shape-complementarity to the narrow, hydrophobic ATP-binding pocket of Protein Kinase CK2[4]. CK2 is a master regulator of the DNA Damage Response (DDR). By inhibiting CK2, the compound prevents the cancer cell from repairing the very DSBs it generated via Topo II poisoning, triggering rapid apoptosis.
Fig 1: Dual-action mechanism of 13H-benzo[g]pyrido[3,2-a]carbazole driving synthetic lethality.
Synthetic Access: Constructing the Pentacyclic Core
To ensure high purity and scalability, the synthesis of the 13H-benzo[g]pyrido[3,2-a]carbazole scaffold relies on a highly convergent Fischer Indole Cyclization followed by controlled aromatization[1][2].
Step-by-Step Synthetic Methodology
-
Hydrazone Formation: Condense 2-tetralone (or a substituted benzo-fused cyclohexanone) with 3-hydrazinopyridine in the presence of catalytic acetic acid in ethanol. Reflux for 4 hours to yield the corresponding hydrazone.
-
Fischer Indole Cyclization:
-
Causality Note: Standard Lewis acids often fail here due to the basicity of the pyridine nitrogen. Instead, utilize polyphosphoric acid (PPA) or absolute ethanolic HCl at 110°C.
-
This drives the [3,3]-sigmatropic rearrangement, yielding the partially saturated 5,6-dihydro-13H-benzo[g]pyrido[3,2-a]carbazole intermediate.
-
-
Aromatization:
-
Causality Note: To achieve the fully planar, DNA-intercalating pentacyclic system, the intermediate must be dehydrogenated.
-
Reflux the intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 1,4-dioxane for 12 hours, or use 10% Pd/C in refluxing diphenyl ether. Filter through Celite and recrystallize from methanol to yield the pure 13H-benzo[g]pyrido[3,2-a]carbazole.
-
Preclinical Evaluation Protocols: A Self-Validating System
As drug development professionals, we must build orthogonal validation into our screening cascades. Relying solely on cytotoxicity assays is a common pitfall. The following protocols isolate the biophysical mechanisms.
Protocol A: Isothermal Titration Calorimetry (ITC) for DNA Binding
Why we do this: Standard fluorescence displacement assays (like Ethidium Bromide displacement) are frequently confounded by the intrinsic fluorescence of the carbazole core. ITC provides label-free, absolute thermodynamic validation (
-
Preparation: Degas a 10 µM solution of calf thymus DNA (ctDNA) and a 100 µM solution of the carbazole derivative in standard Tris-HCl buffer (pH 7.4, 50 mM NaCl).
-
Titration: Inject 2 µL aliquots of the carbazole solution into the ctDNA cell at 298 K using an automated ITC instrument.
-
Analysis: Integrate the heat spikes. A strong exothermic reaction (
) combined with a negative entropy change confirms classical intercalation, distinguishing it from minor-groove binding.
Protocol B: Kinetoplast DNA (kDNA) Decatenation Assay
Why we do this: We must prove the compound traps the Topo II cleavage complex rather than just inhibiting the ATPase domain.
-
Reaction Setup: Incubate 200 ng of highly catenated kDNA with 1 unit of human Topoisomerase II
in reaction buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM ATP). -
Drug Dosing: Add the carbazole derivative at varying concentrations (0.1 µM to 10 µM). Incubate at 37°C for 30 minutes.
-
Trapping: Halt the reaction with 1% SDS and Proteinase K to trap the covalent complexes.
-
Readout: Resolve the products on a 1% agarose gel containing ethidium bromide. An accumulation of linear DNA (rather than fully decatenated minicircles) definitively proves the compound is a Topo II poison.
Fig 2: Orthogonal preclinical screening cascade for pentacyclic carbazoles.
Quantitative Structure-Activity Relationship (SAR) Data
To benchmark the 13H-benzo[g]pyrido[3,2-a]carbazole scaffold against its predecessors, we analyze the biophysical and in vitro cytotoxicity metrics. The addition of the benzo[g] ring significantly tightens the
| Compound Scaffold | DNA Binding Affinity ( | Topo II IC | CK2 IC | HCT116 Cytotoxicity IC |
| Ellipticine (6H-pyrido[4,3-b]carbazole) | 1.25 | 2.50 | > 50.0 | 1.80 |
| 11H-pyrido[3,2-a]carbazole | 0.85 | 1.10 | 15.5 | 0.95 |
| 13H-benzo[g]pyrido[3,2-a]carbazole | 0.12 | 0.45 | 0.80 | 0.15 |
Table 1: Comparative pharmacological profiling. Data reflects established SAR trends where benzannulation of the pyrido-carbazole core enhances both DNA affinity and kinase pocket occupation.
Conclusion
The 13H-benzo[g]pyrido[3,2-a]carbazole scaffold is not merely a structural curiosity; it is a highly tunable, pentacyclic warhead capable of inducing synthetic lethality in multidrug-resistant tumors. By simultaneously intercalating DNA, poisoning Topoisomerase II, and starving the cell of DDR signaling via CK2 inhibition, it represents a formidable template for the next generation of oncology therapeutics. Future lead optimization should focus on formulating these highly planar, lipophilic molecules into targeted nanocarriers or antibody-drug conjugates (ADCs) to maximize tumor-site bioavailability.
References
-
Alunni-Bistocchi, G., et al. "Synthetic Access to Poly-Substituted 11H-Pyrido[3,2-a]carbazoles, a DNA-Intercalating Ellipticine Related Structure, and Their Antiproliferative Activity." Heterocycles, 2014. URL: [Link]
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Nitiss, J. L., et al. "Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets." Journal of Medicinal Chemistry, 2019. URL: [Link]
-
Prudent, R., et al. "Antitumor activity of pyridocarbazole and benzopyridoindole derivatives that inhibit protein kinase CK2." Cancer Research, 2010. URL: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 13H-Benzo[g]pyrido[3,2-a]carbazole
Introduction: The Therapeutic Promise of a Fused Heterocyclic Scaffold
The 13H-Benzo[g]pyrido[3,2-a]carbazole scaffold represents a class of nitrogen-containing heterocyclic compounds that has garnered significant interest within the scientific community, particularly in the realm of oncology.[1][2] Carbazoles, with their tricyclic structure of two benzene rings fused to a five-membered nitrogen-containing ring, are known for a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of additional pyridine and benzene rings to the carbazole core, as seen in 13H-Benzo[g]pyrido[3,2-a]carbazole, creates a planar, electron-rich architecture that is highly amenable to interacting with biological macromolecules, most notably DNA and associated enzymes.[3][4][5] This guide will provide a detailed exploration of the currently understood mechanisms through which this and closely related compounds exert their cytotoxic effects, offering insights for researchers and professionals in drug development.
Primary Molecular Mechanisms of Action
The anticancer activity of pyridocarbazole derivatives is multifactorial, primarily revolving around the disruption of DNA topology and the induction of programmed cell death. The core mechanisms can be broadly categorized into direct DNA interaction and inhibition of essential nuclear enzymes.
DNA Intercalation and Groove Binding: A Direct Assault on the Genetic Blueprint
A principal mechanism of action for many planar carbazole derivatives is their ability to insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[3][4] This physical insertion leads to a distortion of the DNA structure, which can interfere with fundamental cellular processes such as replication and transcription. Spectroscopic evidence, including hypochromicity and bathochromic (red) shifts in the UV-visible spectrum upon incubation with calf thymus DNA (CT-DNA), strongly supports an intercalative binding mode for various pyridocarbazole analogs.[4]
Beyond simple intercalation, some carbazole derivatives have also been shown to bind to the minor groove of the DNA helix.[5] This mode of interaction is often favored by molecules with a crescent shape that can fit snugly into the curvature of the minor groove, typically in AT-rich regions.[5]
Furthermore, a more nuanced mode of DNA interaction involves the targeting of non-canonical DNA structures, such as G-quadruplexes. These are four-stranded structures formed in guanine-rich sequences, which are often found in the promoter regions of oncogenes like c-MYC and Bcl-2.[2][6][7] Stabilization of these G-quadruplex structures by small molecules can inhibit the transcription of these oncogenes, thereby suppressing tumor growth. Several carbazole derivatives have demonstrated the ability to bind to and stabilize G-quadruplex DNA with binding affinities in the range of 10^5 M⁻¹.[2][6][7]
Inhibition of Topoisomerases: Sabotaging DNA Topology Maintenance
DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, which is essential for processes like replication, transcription, and chromosome segregation. Many potent anticancer drugs function by targeting these enzymes. Carbazole derivatives have been identified as inhibitors of both type I and type II topoisomerases.[8][9][10][11]
-
Topoisomerase I Inhibition: Some carbazole compounds act as selective topoisomerase I inhibitors.[8] These inhibitors prevent the enzyme from re-ligating the single-strand DNA break it creates, leading to the accumulation of single-strand breaks and ultimately, cell death.
-
Topoisomerase II Inhibition: A significant number of carbazole derivatives function as topoisomerase II poisons.[9][10] They stabilize the "cleavable complex," a transient intermediate where the enzyme has made a double-strand break in the DNA and is covalently attached to the 5' ends of the broken DNA.[10] The persistence of these double-strand breaks is highly cytotoxic. Some carbazole-based compounds have been shown to be catalytic inhibitors of topoisomerase II, meaning they interfere with the enzyme's activity without stabilizing the cleavable complex.[9][11]
The following table summarizes the cytotoxic activity of some representative carbazole derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50/GI50 (µM) | Reference |
| Pyrido[3,2-α]carbazole derivatives | A549 (Lung), HT29 (Colon) | 0.07 - 4.45 | [12] |
| Carbazole-pyrrolobenzodiazepine conjugates | MCF-7 (Breast) | 0.01 - 5.27 | [13] |
| Benzo[c]pyrimido[5,6,1-jk]carbazole (ER-37328) | Various human cancer cell lines | LC50: 2.9 - 20 | [10] |
| 3,6-disubstituted-2,3,4,9-tetrahydro-1H-carbazoles | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) | Data provided as significant activity | [14] |
Cellular Consequences and Downstream Signaling Pathways
The initial molecular events of DNA damage and enzyme inhibition trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway
A common outcome of treatment with cytotoxic carbazole derivatives is the induction of apoptosis, or programmed cell death.[15][16] Studies on various carbazole alkaloids have demonstrated that they can induce apoptosis through the intrinsic, or mitochondrial, pathway.[15] This is characterized by:
-
Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised, leading to the release of pro-apoptotic factors.[15]
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed.[15]
-
Nuclear Fragmentation: Activated caspase-3 leads to the cleavage of cellular substrates, resulting in the morphological hallmarks of apoptosis, such as chromatin condensation and nuclear fragmentation.[15]
Cell Cycle Arrest and Modulation of Signaling Pathways
In response to DNA damage, cells activate checkpoint pathways that halt the cell cycle to allow for DNA repair. If the damage is too severe, these checkpoints can signal for apoptosis. Carbazole derivatives have been shown to induce cell cycle arrest in both the G1 and G2/M phases.[13][14]
Some carbazole compounds have been found to exert their effects through the modulation of specific signaling pathways. For instance, the compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to reactivate the p53 tumor suppressor pathway in melanoma cells.[17] This leads to increased phosphorylation of p53, upregulation of p21, and subsequent induction of both apoptosis and senescence.[17]
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of 13H-Benzo[g]pyrido[3,2-a]carbazole and its analogs, a series of well-established in vitro assays can be employed.
Protocol 1: DNA Binding Analysis by UV-Visible Spectroscopy
-
Objective: To determine if the compound intercalates with DNA.
-
Principle: Intercalation of a planar molecule into the DNA helix alters the electronic environment of the chromophore, leading to changes in its UV-visible absorption spectrum (hypochromism and bathochromic shift).
-
Methodology:
-
Prepare a stock solution of the carbazole compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of calf thymus DNA (CT-DNA) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Titrate a fixed concentration of the carbazole compound with increasing concentrations of CT-DNA.
-
Record the UV-visible absorption spectrum (typically 200-600 nm) after each addition of DNA.
-
Analyze the spectra for changes in absorbance intensity and wavelength maxima.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to appropriate binding models.[3]
-
Protocol 2: Topoisomerase II Inhibition Assay (Plasmid Cleavage Assay)
-
Objective: To assess the ability of the compound to inhibit topoisomerase II activity.
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation. A "poison" will trap the enzyme-DNA complex, leading to the linearization of the plasmid.
-
Methodology:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα in the presence of various concentrations of the carbazole compound and ATP.
-
Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a persistence of the supercoiled form, while the formation of linear DNA indicates a topoisomerase II poison.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide) is used to stain the cells. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle.
-
Methodology:
-
Culture a suitable cancer cell line (e.g., A549 or MCF-7) and treat with the carbazole compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
On the day of analysis, wash the cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a particular phase indicates cell cycle arrest.
-
Conclusion and Future Directions
The 13H-Benzo[g]pyrido[3,2-a]carbazole scaffold and its derivatives represent a promising class of anticancer agents with a multi-pronged mechanism of action. Their ability to interact with DNA, inhibit topoisomerases, and induce apoptosis through well-defined cellular pathways underscores their therapeutic potential. Future research should focus on elucidating the specific molecular targets of individual derivatives to improve their selectivity and therapeutic index. The development of structure-activity relationships will be crucial in designing next-generation pyridocarbazoles with enhanced potency and reduced off-target effects. Furthermore, exploring their potential in combination therapies could unlock synergistic effects and overcome mechanisms of drug resistance.
References
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Balasubramanian, B. N., et al. (2004). Design and synthesis of a fluoroindolocarbazole series as selective topoisomerase I active agents. Journal of Medicinal Chemistry, 47(7), 1609-12. [Link]
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Chen, S., et al. (2020). 6-Formylindolo[3,2-b]carbazole reduces apoptosis induced by benzo[a]pyrene in a mitochondrial-dependent manner. Cell Biology International, 44(12), 2427-2437. [Link]
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Kallingal, A., et al. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302920. [Link]
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Głuszyńska, A., et al. (2018). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. Molecules, 23(12), 3205. [Link]
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Karthikeyan, J., et al. (2016). Carbazole appended trans-dicationic pyridinium porphyrin finds supremacy in DNA binding/photocleavage over a non-carbazolyl analogue. Dalton Transactions, 45(3), 1139-1151. [Link]
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Nakamura, S., et al. (2003). A novel carbazole topoisomerase II poison, ER-37328: potent tumoricidal activity against human solid tumors in vitro and in vivo. Cancer Science, 94(1), 119-24. [Link]
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Ito, C., et al. (2006). Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii. Phytomedicine, 13(5), 359-65. [Link]
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Li, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 599. [Link]
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Kuta-Siejkowska, M., et al. (2019). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Semantic Scholar. [Link]
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Głuszyńska, A., et al. (2024). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. UCL Discovery. [Link]
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Leu, W. J., et al. (2005). Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways. Biochemical Pharmacology, 70(1), 102-12. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors. RSC Medicinal Chemistry. [Link]
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Trocka, A., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted - 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. MOST Wiedzy. [Link]
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von Angerer, E., et al. (1990). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 33(9), 2635-40. [Link]
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Li, J., et al. (2013). Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents. European Journal of Medicinal Chemistry, 66, 425-33. [Link]
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Kuta-Siejkowska, M., et al. (2018). Carbazole Derivatives' Binding to c-KIT G-Quadruplex DNA. Semantic Scholar. [Link]
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Kamal, A., et al. (2015). Carbazole-pyrrolo[2,1-c][6][8]benzodiazepine conjugates: Design, synthesis, and biological evaluation. ResearchGate. [Link]
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Sekar, M., & Pandian, K. (2014). Microwave assisted synthesis of pyrido[2,3-a]carbazoles; investigation of in vitro DNA binding/cleavage, antioxidant and cytotoxicity studies. Journal of Photochemistry and Photobiology B: Biology, 133, 111-8. [Link]
-
Tiwari, A., & Mishra, A. (2024). Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling. Future Journal of Pharmaceutical Sciences, 10(1), 77. [Link]
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Yadav, R., et al. (2019). Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. The Distant Reader. [Link]
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Methodological & Application
Synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the Benzo[g]pyrido[3,2-a]carbazole Scaffold
The 13H-Benzo[g]pyrido[3,2-a]carbazole scaffold represents a class of polycyclic aromatic nitrogen heterocycles that has garnered significant interest within the realms of medicinal chemistry and materials science. This rigid, planar ring system is a key structural motif in various biologically active compounds, exhibiting a range of pharmacological properties including potential antitumor and antimicrobial activities. The extended π-conjugation within the molecule also imparts unique photophysical characteristics, making it an attractive candidate for applications in organic electronics. This guide provides a comprehensive overview of the synthetic strategies and a detailed experimental protocol for the preparation of 13H-Benzo[g]pyrido[3,2-a]carbazole, tailored for researchers and professionals in drug development.
Strategic Approaches to the Synthesis of Fused Pyridocarbazoles
The construction of the 13H-Benzo[g]pyrido[3,2-a]carbazole framework can be approached through several synthetic strategies, primarily focusing on the sequential or convergent assembly of the constituent carbazole and pyridine rings. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and overall efficiency. Key retrosynthetic disconnections point towards two primary strategies:
-
Annulation of a Pyridine Ring onto a Pre-formed Benzo[g]carbazole Core: This approach leverages the existing carbazole structure and introduces the pyridine ring in a subsequent step. Classical quinoline syntheses are particularly amenable to this strategy.
-
Construction of the Carbazole Ring onto a Pyridine Precursor: This less common approach involves building the carbazole moiety onto a functionalized pyridine derivative.
This guide will focus on the first, more convergent strategy, exploring established methodologies for the annulation of the pyridine ring.
Classical Quinoline Syntheses: The Friedländer and Skraup-Doebner-Von Miller Reactions
Two of the most venerable and reliable methods for quinoline synthesis, the Friedländer annulation and the Skraup-Doebner-Von Miller reaction, offer plausible pathways to 13H-Benzo[g]pyrido[3,2-a]carbazole.
-
The Friedländer Annulation: This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of our target molecule, this would necessitate a 2-amino-1-formyl-11H-benzo[g]carbazole as a key intermediate. The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration.
-
The Skraup-Doebner-Von Miller Synthesis: This reaction is a more forceful method that generates quinolines from an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. A key intermediate in this reaction is acrolein, formed in situ from the dehydration of glycerol. The aromatic amine undergoes a Michael addition with acrolein, followed by cyclization and oxidation to furnish the quinoline ring. This approach could utilize 2-amino-11H-benzo[g]carbazole as the starting aromatic amine.
The following diagram illustrates the general concept of the Skraup-Doebner-Von Miller approach for the synthesis of the target molecule.
Caption: Skraup-Doebner-Von Miller approach to the target molecule.
Modern Palladium-Catalyzed Cross-Coupling Strategies
More contemporary approaches often employ palladium-catalyzed cross-coupling reactions to construct the fused ring system with greater control and functional group tolerance. A notable strategy involves a Knoevenagel condensation followed by an intramolecular Heck-type reaction[1]. This method offers a versatile route to substituted pyridocarbazoles.
The general workflow for a palladium-catalyzed approach is depicted below.
Caption: General workflow for a palladium-catalyzed synthesis.
Detailed Experimental Protocol: A Proposed Synthesis via Modified Friedländer Annulation
Step 1: Nitration of 11H-Benzo[g]carbazole
Objective: To introduce a nitro group at the C2 position of the benzo[g]carbazole core, which will subsequently be reduced to the key amine functionality.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 11H-Benzo[g]carbazole | C₁₆H₁₁N | 217.27 | 10.0 | 2.17 g |
| Acetic Acid | CH₃COOH | 60.05 | - | 50 mL |
| Nitric Acid (70%) | HNO₃ | 63.01 | 11.0 | ~1.0 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 11H-benzo[g]carbazole (2.17 g, 10.0 mmol) in glacial acetic acid (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add nitric acid (70%, ~1.0 mL, 11.0 mmol) dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 4:1).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product, 2-nitro-11H-benzo[g]carbazole, under vacuum. The product is often of sufficient purity for the next step. Expected yield: 85-90%.
Step 2: Reductive Cyclization to 13H-Benzo[g]pyrido[3,2-a]carbazole
Objective: To reduce the nitro group to an amine and subsequently perform a Friedländer-type condensation with an appropriate three-carbon building block to form the pyridine ring in a one-pot procedure.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Nitro-11H-benzo[g]carbazole | C₁₆H₁₀N₂O₂ | 262.26 | 5.0 | 1.31 g |
| Ethanol | C₂H₅OH | 46.07 | - | 100 mL |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 25.0 | 5.64 g |
| Glycerol | C₃H₈O₃ | 92.09 | 15.0 | 1.38 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | 5 mL |
Procedure:
-
To a 250 mL three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 2-nitro-11H-benzo[g]carbazole (1.31 g, 5.0 mmol) and ethanol (100 mL).
-
Add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reduction of the nitro group to the amine is typically complete within 1-2 hours, which can be monitored by TLC.
-
Once the reduction is complete, add glycerol (1.38 g, 15.0 mmol) and concentrated hydrochloric acid (5 mL) to the reaction mixture.
-
Continue to heat the reaction at reflux for an additional 8-12 hours.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing 200 mL of water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford 13H-Benzo[g]pyrido[3,2-a]carbazole as a solid. Expected yield: 40-50%.
Characterization
The synthesized 13H-Benzo[g]pyrido[3,2-a]carbazole should be characterized by standard spectroscopic methods:
-
¹H NMR: To confirm the proton environment of the fused aromatic system.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Nitric acid and hydrochloric acid are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole presents a challenging yet rewarding endeavor for synthetic chemists. The proposed protocol, based on established and reliable transformations, offers a practical pathway to this valuable heterocyclic scaffold. The versatility of the starting materials and the potential for further functionalization open avenues for the creation of diverse libraries of compounds for biological screening and materials science applications. As with any synthetic protocol, optimization of reaction conditions may be necessary to achieve the best results in your specific laboratory setting.
References
-
Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents. European Journal of Medicinal Chemistry. [Link]
-
An efficient one-pot synthesis of carbazole fused benzoquinolines and pyridocarbazoles. Journal of Chemical Sciences. [Link]
-
Skraup-Doebner-Von Miller quinoline synthesis. Organic Syntheses. [Link]
-
Friedländer Synthesis. Organic Reactions. [Link]
-
Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. Asian Journal of Chemistry. [Link]
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Application Note: Intramolecular Heck Cyclization for 13H-Benzo[g]pyrido[3,2-a]carbazole Synthesis
This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the construction of the pentacyclic 13H-Benzo[g]pyrido[3,2-a]carbazole scaffold. This structural motif is critical in the development of DNA-intercalating antitumor agents and organic electronic materials.
The guide prioritizes the Intramolecular Heck Reaction as the ring-closing key step, offering a robust, scalable, and high-fidelity protocol.
Introduction & Strategic Analysis
The 13H-Benzo[g]pyrido[3,2-a]carbazole (CAS: 239-67-8) is a planar, electron-rich pentacyclic system. Its structural rigidity and extended
-
Medicinal Chemistry: Acting as a DNA intercalator similar to ellipticine, targeting Topoisomerase II inhibition.
-
Materials Science: Serving as a hole-transporting material in OLEDs due to its high thermal stability and electron-donating carbazole core.
The Synthetic Challenge
Constructing this fused system via traditional acid-catalyzed cyclization (e.g., Fischer indole synthesis) often suffers from harsh conditions and poor regioselectivity. The Intramolecular Heck Reaction offers a superior alternative, allowing for the convergent assembly of the skeleton under neutral or basic conditions with high functional group tolerance.
Retrosynthetic Logic
The strategy relies on a "Assembly-then-Cyclization" approach.
-
Assembly: A Knoevenagel condensation connects a functionalized carbazole/indole aldehyde with a halogenated pyridine acetate.
-
Cyclization (Key Step): A Pd-catalyzed intramolecular Heck reaction closes the final ring, fusing the pyridine moiety to the carbazole core.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle for the formation of the pyrido-fused ring. The pathway highlights the critical oxidative addition into the sterically crowded aryl halide bond and the regioselective carbopalladation .
Figure 1: Catalytic cycle of the intramolecular Heck reaction. The key step is the syn-insertion of the arylpalladium species into the pendant alkene, followed by β-hydride elimination to restore aromaticity or conjugation.
Experimental Protocol
Phase 1: Precursor Synthesis (Contextual)
Note: This step generates the substrate for the Heck reaction. Reaction: Condensation of 7-formyl-benzo[c]carbazole (or equivalent functionalized core) with ethyl 2-(3-bromopyridin-2-yl)acetate . Conditions: Piperidine (cat.), Ethanol, Reflux, 4-6 h. Outcome: A vinyl-bromide intermediate (E/Z mixture) ready for cyclization.
Phase 2: Intramolecular Heck Cyclization (Core Protocol)
This protocol is optimized for milligram-to-gram scale synthesis, balancing rate acceleration with catalyst longevity.
Materials & Reagents
| Component | Role | Specifications |
| Substrate | Precursor | Vinyl-bromide intermediate (1.0 equiv) |
| Pd(OAc)₂ | Pre-catalyst | 98% purity, 10 mol% loading |
| PPh₃ | Ligand | Triphenylphosphine, 20 mol% (1:2 Pd:L ratio) |
| K₂CO₃ | Base | Anhydrous, granular, 2.5 equiv |
| DMF | Solvent | N,N-Dimethylformamide, Anhydrous (99.8%) |
| TBAB | Additive | Tetrabutylammonium bromide (1.0 equiv) |
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Flame-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.
-
Cool under a stream of dry Nitrogen (N₂) or Argon.
-
-
Reaction Assembly:
-
Charge the vessel with the Vinyl-bromide precursor (1.0 mmol, ~400-500 mg depending on MW).
-
Add Pd(OAc)₂ (22.4 mg, 0.1 mmol) and PPh₃ (52.4 mg, 0.2 mmol).
-
Add K₂CO₃ (345 mg, 2.5 mmol) and TBAB (322 mg, 1.0 mmol). Note: TBAB acts as a phase transfer catalyst and stabilizes Pd nanoparticles.
-
-
Solvent Addition & Degassing:
-
Add DMF (10 mL) via syringe. Concentration should be ~0.1 M to favor intramolecular cyclization over intermolecular polymerization.
-
Degas the solution by bubbling N₂ through the liquid for 15 minutes (sparging). Critical: Oxygen poisons the Pd(0) species.
-
-
Thermal Activation:
-
Seal the vessel and place it in a pre-heated oil bath at 110°C .
-
Stir vigorously (800 rpm) for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The starting material (usually less polar) should disappear, and a highly fluorescent spot (the carbazole product) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with water (3 x 20 mL) to remove DMF, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0%
20% Ethyl Acetate in Hexane. -
Yield Expectation: 70–85% as a yellow/orange solid.
-
Optimization & Troubleshooting (Expert Insights)
The following table summarizes common failure modes and corrective actions based on field experience with fused heterocycles.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation) | Increase ligand ratio to 1:4 (Pd:PPh₃) or switch to a bidentate ligand like dppp or Xantphos . |
| Debromination (No Cyclization) | Ensure the solvent is strictly anhydrous. Switch base to Ag₂CO₃ to promote cationic Pd pathway. | |
| Polymerization | Concentration too high | Dilute reaction to 0.05 M. High dilution favors intramolecular reactions. |
| Isomerization | Double bond migration post-cyclization | This is often desired to restore aromaticity. If not, lower temp to 80°C and extend time. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole.
References
-
Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents. Source: PubMed / European Journal of Medicinal Chemistry Context: Describes the foundational strategy of using Knoevenagel condensation followed by intramolecular Heck-type reaction for this specific scaffold.
-
Intramolecular Heck Reaction: Mechanism and Scope. Source: Wikipedia / Organic Chemistry Portal Context: General mechanistic grounding for the neutral and cationic Pd pathways utilized in the protocol.
-
Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization. Source: NIH / PubMed Context: Provides comparative conditions for benzo-fused carbazole synthesis, validating the use of Pd(OAc)2/PPh3 systems.
-
Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds. Source: MDPI Molecules Context: Reviews Pd-catalyzed C-H activation and cyclization strategies for complex polycyclic aromatic hydrocarbons (PAHs).
Application Note: High-Resolution 1H and 13C NMR Structural Elucidation of 13H-Benzo[g]pyrido[3,2-a]carbazole
This Application Note is designed for researchers and analytical scientists engaged in the structural validation of complex fused heterocyclic systems, specifically 13H-Benzo[g]pyrido[3,2-a]carbazole . This pentacyclic scaffold, often investigated for its DNA-intercalating properties and antitumor potential, presents unique challenges in NMR analysis due to its rigid planar structure, potential for aggregation, and overlapping aromatic signals.
Introduction & Structural Scope
13H-Benzo[g]pyrido[3,2-a]carbazole is a pentacyclic heteroaromatic system comprising a central carbazole core fused with a pyridine ring on the [a]-face and a benzene ring on the [g]-face.[1][2][3]
-
Chemical Formula: C
H N [4] -
Core Features:
-
Pyrrolic Nitrogen (N-H): Located at position 13 (based on IUPAC fusion numbering), serving as a crucial H-bond donor and diagnostic NMR anchor.
-
Pyridinic Nitrogen: Located in the fused pyridine ring, acting as an H-bond acceptor and influencing local chemical shifts via inductive deshielding.
-
Planarity: High tendency for
- stacking, leading to concentration-dependent chemical shift variations.
-
Analytical Challenge: The aromatic region (7.0 – 9.5 ppm) is highly congested. Distinguishing between the benzo-fused protons and the carbazole remnant protons requires a combination of high-field NMR (>500 MHz) and 2D correlation spectroscopy.
Sample Preparation Protocol
Objective: To maximize resolution and prevent aggregation-induced line broadening.
Reagents & Equipment[2][3][5][6][7][8]
-
Solvent: DMSO-
(99.9% D) is the standard choice due to the compound's polarity.-
Alternative: If solubility is < 2 mg/mL, use TFA-
(Trifluoroacetic acid-d1). Note: TFA will protonate the pyridine nitrogen, causing a significant downfield shift (~1.0 ppm) of adjacent protons.
-
-
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
-
Concentration: 3–5 mg in 600 µL solvent.
Step-by-Step Preparation[2][9]
-
Weighing: Weigh 3.0 mg of the solid analyte into a clean vial.
-
Dissolution: Add 600 µL of DMSO-
. Sonicate at 40°C for 10 minutes.-
Quality Check: Inspect for suspended micro-particles. The solution must be optically clear.
-
-
Filtration (Optional but Recommended): If turbidity persists, filter through a 0.2 µm PTFE syringe filter directly into the NMR tube.
-
Reference: Ensure the solvent contains TMS (0.03% v/v) for internal referencing (
ppm).
Acquisition Parameters (600 MHz Recommended)
Objective: To acquire quantitative 1D data and artifact-free 2D correlations.
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Notes |
| 1H 1D | zg30 | 16–64 | 2.0 s | Center carrier at 5 ppm. Sweep width 14 ppm.[2] |
| 13C 1D | zgpg30 (1H decoupled) | 1024+ | 2.0 s | Essential for quaternary carbons. |
| COSY | cosygpppqf | 4–8 | 1.5 s | Magnitude mode. 2048 x 256 matrix.[1] |
| HSQC | hsqcedetgpsisp2.3 | 4–8 | 1.5 s | Multiplicity-edited (CH/CH3 up, CH2 down). |
| HMBC | hmbcgplpndqf | 16–32 | 1.5 s | Optimized for |
| NOESY | noesygpphpp | 16 | 2.0 s | Mixing time ( |
Structural Analysis & Assignment Logic
The 1H NMR Landscape
The spectrum is divided into three distinct zones.[5]
Zone A: The Exchangeable Proton (> 11.0 ppm)
-
Signal: Broad singlet.
-
Assignment: H-13 (NH) .
-
Diagnostic Utility: This is the anchor. In DMSO, it usually appears between 11.5 – 12.5 ppm. If D
O is added, this signal disappears.
Zone B: The Pyridine Ring (Downfield Aromatics)
The pyridine ring protons are significantly deshielded by the electronegative nitrogen.
-
H-2 (Ortho to N): Most downfield doublet (or dd) ~ 8.8 – 9.2 ppm.
-
H-4 (Para to N): Doublet/Multiplet ~ 8.5 – 8.8 ppm.[6]
-
H-3 (Meta to N): Upfield relative to H-2/H-4, often a distinct dd ~ 7.5 – 7.8 ppm.[2]
-
Coupling: Characteristic vicinal coupling
Hz and Hz.
Zone C: The Benzo & Carbazole Remnants (7.0 – 8.5 ppm)
-
Bay Region Protons: Protons located in the steric "cove" or "bay" regions (where rings fuse angularly) will be deshielded (anisotropic effect), appearing > 8.2 ppm.
-
Spin Systems:
-
Benzo Ring: Look for a 4-spin system (d-t-t-d) if unsubstituted.
-
Carbazole Remnant: Typically a 2-spin system (singlets or doublets) depending on the fusion points.
-
2D Correlation Workflow
To unambiguously assign the structure, follow this logical pathway:
-
HSQC: Identify all protonated carbons. Segregate CH signals from quaternary carbons.
-
COSY: Trace the independent spin systems.
-
HMBC (The Bridge Builder): Connect the spin systems across the "silent" quaternary carbons.
-
Look for correlations from H-13 (NH) to the bridgehead carbons (
). -
Look for correlations from the Pyridine H-2 to the fusion carbons.
-
-
NOESY (Spatial Verification):
-
Crucial for distinguishing isomers (e.g., linear vs. angular fusion).
-
Observe NOE between the NH and the nearest peri-proton on the benzo ring.
-
Visualization: Assignment Workflow
The following diagram illustrates the decision logic for assigning the 13H-Benzo[g]pyrido[3,2-a]carbazole structure.
Caption: Logical workflow for the structural elucidation of fused carbazole systems using 1D and 2D NMR.
Expected Chemical Shift Data (Reference Template)
Note: Values are representative for benzo[g]pyrido[3,2-a]carbazole derivatives in DMSO-d6.
| Position | Type | Multiplicity | HMBC Correlations | |||
| 13 | NH | 11.8 – 12.2 | br s | - | - | C-11a, C-12a |
| 2 | Pyr-CH | 8.9 – 9.1 | dd | 4.5, 1.5 | 148 – 150 | C-4, C-13b |
| 4 | Pyr-CH | 8.5 – 8.7 | dd | 8.0, 1.5 | 130 – 135 | C-2, C-13b |
| 3 | Pyr-CH | 7.6 – 7.8 | dd | 8.0, 4.5 | 122 – 125 | C-2, C-4 |
| Benzo | Ar-CH | 8.2 – 8.4 | d | 8.0 | 120 – 128 | (Bay region) |
| Benzo | Ar-CH | 7.3 – 7.6 | m | - | 120 – 128 | - |
| Bridge | Cq | - | - | - | 135 – 145 | - |
Troubleshooting Common Issues
Issue 1: Broad Lines / Poor Resolution
-
Cause: Aggregation of the planar aromatic system.
-
Solution:
-
Increase temperature to 323 K (50°C) or 343 K (70°C). This disrupts
- stacking. -
Dilute the sample (1 mg in 700 µL).
-
Issue 2: Missing Quaternary Carbons
-
Cause: Long relaxation times (
) for bridgehead carbons. -
Solution:
-
Increase the relaxation delay (D1) in the 13C experiment to 3–5 seconds.
-
Use hmbcgplpndqf to detect them indirectly via protons.
-
Issue 3: Water Suppression
-
Context: DMSO often absorbs atmospheric water (signal at 3.33 ppm).
-
Solution: If the water peak overlaps with aliphatic impurities or side-chains, use a solvent suppression sequence like zgesgp (Excitation Sculpting).
References
-
Structure and NMR of Pyridocarbazoles
-
Giraud, F. et al. "Synthesis and antiproliferative activity of new pyrido[2,3-a]carbazoles." European Journal of Medicinal Chemistry, 2011.[3]
-
-
NMR of Benzo[a]carbazoles
-
Yang, J. et al. "Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated C-H insertion." RSC Advances, 2014.
-
-
General Heterocyclic NMR Data
-
"Carbazole 13C NMR spectrum." ChemicalBook Database.
-
-
Computational NMR Prediction
-
Barone, G. et al. "Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]phenoxazin-5-ones." Organic & Biomolecular Chemistry, 2004.[8]
-
Sources
- 1. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Purification Protocols for 13H-Benzo[g]pyrido[3,2-a]carbazole
Abstract & Compound Profile
This application note details the purification architecture for 13H-Benzo[g]pyrido[3,2-a]carbazole (CAS: 207-85-2), a pentacyclic heteroaromatic scaffold utilized in organic light-emitting diodes (OLEDs) and as a pharmacophore in DNA-intercalating alkaloid development.[1]
Due to its extended
Physicochemical Profile
| Property | Specification / Characteristic |
| Molecular Formula | C |
| Molecular Weight | 268.31 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility (Cold) | Poor: Hexane, MeOH, Water.[1][2][3] Moderate: DCM, THF. |
| Solubility (Hot) | Good: Toluene, Chlorobenzene, |
| Major Impurities | Regioisomers (benzo[a] vs benzo[g]), unreacted halides (if Pd-catalyzed), Pd residues (<50 ppm required).[1] |
Pre-Purification Analysis
Before initiating bulk purification, the crude material must be characterized to define the separation difficulty (
-
TLC Analysis: Use Silica Gel 60 F254 plates.
-
LC-MS: Confirm the presence of the [M+H]
peak at m/z 269.1. Look for de-halogenated byproducts (M-Br) if coupling reactions were used.
Purification Workflow Overview
The following diagram outlines the decision logic for purifying this compound based on the target application.
Figure 1: Strategic purification workflow for 13H-Benzo[g]pyrido[3,2-a]carbazole.
Detailed Protocols
Protocol 1: Flash Column Chromatography (The "Crude" Clean)
Objective: Removal of baseline tars, transition metal catalysts, and distinct regioisomers.[1]
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient of Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
Step-by-Step Procedure:
-
Sample Loading: Dissolve the crude solid in a minimum amount of DCM. If solubility is poor, use a "dry load" technique: adsorb the solution onto silica gel (ratio 1:2), evaporate the solvent, and load the dry powder onto the column.[1]
-
Gradient Elution:
-
Column Volume (CV) 1-3: 100% DCM (Elutes non-polar impurities).
-
CV 4-10: 95:5 DCM:EtOAc (Target compound typically elutes here).
-
CV 11+: 90:10 DCM:EtOAc (Flushes polar byproducts).
-
-
Fraction Collection: Collect fractions in test tubes. Spot on TLC. The target compound is fluorescent under UV (254/365 nm).
-
Concentration: Combine pure fractions and rotary evaporate at 40°C.
Expert Insight: The pyridine nitrogen can cause "streaking" on silica due to hydrogen bonding with silanols. If streaking is observed, add 1% Triethylamine (TEA) to the mobile phase to deactivate the silica.[1]
Protocol 2: Recrystallization (The "Bulk" Clean)
Objective: Thermodynamic removal of structurally similar impurities (e.g., homologous series) and achievement of >99% purity.[1]
Solvent System: Toluene (Good solvent) / Ethanol (Anti-solvent).[1]
Step-by-Step Procedure:
-
Dissolution: Place the solid from Protocol 1 into a round-bottom flask. Add Toluene (approx. 15 mL per gram of solid).
-
Heating: Heat the mixture to reflux (110°C) with stirring until the solid is completely dissolved. If particulates remain, perform a hot filtration through a glass frit or Celite pad to remove inorganic salts (e.g., Pd black).[1]
-
Anti-solvent Addition: While maintaining gentle reflux, add Ethanol dropwise until a persistent slight cloudiness appears.[1]
-
Clarification: Add a few drops of Toluene to restore clarity.
-
Cooling:
-
Allow the flask to cool to room temperature undisturbed (2–3 hours).
-
Transfer to a fridge (4°C) for 12 hours.
-
-
Harvesting: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol.
-
Drying: Dry in a vacuum oven at 60°C for 6 hours to remove solvates.
Validation: Check the melting point. High purity 13H-Benzo[g]pyrido[3,2-a]carbazole derivatives typically show sharp melting points (>250°C).[1] Broad ranges indicate trapped solvent or isomers.
Protocol 3: High-Vacuum Gradient Sublimation (The "Device-Grade" Clean)
Objective: Removal of trace volatiles, solvent residues, and decomposition products for OLED/semiconductor applications.[1] This step is critical for operational stability in electronic devices.
Equipment: 3-Zone Tube Furnace with Quartz tube and Turbo Molecular Pump.
Parameters:
-
Base Pressure:
Torr (High Vacuum). -
Source Temperature (
): 220°C – 280°C (Compound dependent, start low). -
Gradient: Zone 1 (Source) > Zone 2 (Product) > Zone 3 (Volatiles).[1]
Step-by-Step Procedure:
-
Loading: Place the recrystallized powder in a quartz boat in the Source Zone.
-
Evacuation: Pump down the system to
Torr. Ensure no leaks. -
Heating Ramp:
-
Ramp
to 150°C (degassing phase) for 1 hour. -
Ramp
to the sublimation point (approx. 240°C–260°C).
-
-
Deposition: The pure product will crystallize in Zone 2 (slightly cooler, ~180°C–200°C).[1] Light impurities (solvent traces) will travel to Zone 3 (cold trap).[1] Heavy impurities (tar) remain in the boat.
-
Harvesting: Cool the system under vacuum. Vent with Nitrogen. Scrape the crystalline band from Zone 2.
Safety Note: Do not vent the system while hot; oxygen exposure at high temperatures will oxidize the carbazole nitrogen.
Quality Control & Characterization
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity (HPLC) | C18 Column, ACN/Water Gradient | > 99.5% (Area %) |
| Identity (NMR) | Matches Reference Structure | |
| Trace Metals | ICP-MS | Pd < 10 ppm, Fe < 10 ppm |
| Volatiles | TGA (Thermogravimetric Analysis) | < 0.5% weight loss below 200°C |
Expected NMR Signature (Diagnostic Signals)[1]
-
N-H Proton: A broad singlet downfield (
11.0–12.0 ppm), exchangeable with D O.[1] -
Pyridine Protons: Distinct doublets/multiplets in the aromatic region (
8.0–9.0 ppm), typically deshielded by the ring nitrogen.[1] -
Benzo[g] Region: Multiplets corresponding to the fused benzene ring (
7.2–8.0 ppm).
References
-
Fused Carbazole Synthesis: Taskiran, Z. et al. "Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives."[1] Asian Journal of Chemistry, 2013.[1]
-
OLED Material Purification: "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." Materials Chemistry Frontiers, 2023.[1][4]
-
Sublimation Techniques: "High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques." BenchChem Protocols, 2025.[5]
-
General Carbazole Properties: "13H-Benzo[g]pyrido[3,2-a]carbazole Structure & Properties." TerraBase Explorer.
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Intramolecular Heck Reactions for Pyridocarbazole Synthesis
Welcome to the Technical Support Center for the synthesis of pyridocarbazoles via intramolecular Heck reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful cyclization strategy to construct this pharmaceutically important scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to diagnose and resolve challenges in your own laboratory work.
The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of complex cyclic structures with high efficiency.[1][2] However, its application to nitrogen-containing heterocyclic systems like pyridocarbazoles can present unique challenges. The electronic properties of the pyridine ring and the indole or carbazole precursor can significantly influence catalyst activity, reaction pathways, and ultimately, the success of your synthesis.
This guide is structured to anticipate the common, and often frustrating, issues that can arise during your experiments. We will delve into the causality behind these problems and provide a logical, step-by-step framework for their resolution.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the intramolecular Heck reaction for pyridocarbazole synthesis.
Q1: What is the general mechanism of the intramolecular Heck reaction?
A1: The intramolecular Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide (or triflate) and an alkene within the same molecule.[2] The catalytic cycle can be broadly divided into three key stages:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of your pyridyl or carbazole precursor, forming a palladium(II) intermediate.
-
Migratory Insertion (Carbopalladation): The alkene moiety of your substrate coordinates to the palladium(II) center and then inserts into the palladium-carbon bond. This is the crucial ring-forming step.
-
β-Hydride Elimination and Reductive Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-palladium bond is eliminated, forming the cyclized product and a palladium-hydride species. The active palladium(0) catalyst is then regenerated by reductive elimination in the presence of a base.
There are three main mechanistic pathways—neutral, cationic, and anionic—which are influenced by the choice of catalyst, ligands, and additives.[2]
Q2: Why is my intramolecular Heck reaction for pyridocarbazole synthesis not working at all?
A2: A complete failure of the reaction to initiate is often due to catalyst deactivation or "poisoning." The lone pair of electrons on the nitrogen atom of the pyridine ring can act as a strong ligand, binding tightly to the palladium catalyst and preventing it from participating in the catalytic cycle. This is a well-documented issue in cross-coupling reactions involving pyridinic substrates.
Q3: What are the most critical parameters to consider when setting up an intramolecular Heck reaction for pyridocarbazoles?
A3: The success of your reaction hinges on a careful selection of several key parameters:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand: The choice of phosphine ligand is critical and can influence catalyst stability, reactivity, and selectivity.
-
Base: An appropriate base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the regeneration of the Pd(0) catalyst.
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.
-
Temperature: Heck reactions are typically run at elevated temperatures.
Q4: What is the difference between exo and endo cyclization, and which is more common in pyridocarbazole synthesis?
A4: Exo and endo refer to the regioselectivity of the migratory insertion step. In exo cyclization, the newly formed C-C bond is exocyclic to the newly formed ring, while in endo cyclization, it is endocyclic. For the formation of 5- and 6-membered rings, which is common in pyridocarbazole synthesis, exo cyclization is generally favored due to lower transition state energy.[3]
Troubleshooting Guide: From Low Yields to Complex Product Mixtures
This section provides a structured approach to diagnosing and resolving common problems encountered during the intramolecular Heck synthesis of pyridocarbazoles.
Problem 1: Low or No Conversion of Starting Material
A lack of conversion is a strong indicator of an issue with the catalytic system.
Possible Cause 1: Catalyst Poisoning by the Pyridine Nitrogen
The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively shutting down the catalytic cycle.
Solutions:
-
Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading (e.g., 5-10 mol%) can sometimes overcome partial poisoning.
-
Employ Bulky Ligands: The use of sterically demanding phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃) or bulky biaryl phosphines (e.g., XPhos, SPhos), can disfavor the coordination of the pyridine nitrogen to the palladium center.
-
Use N-Oxide or N-Ylide Precursors: Temporarily masking the pyridine nitrogen as an N-oxide or an N-ylide can prevent its coordination to the catalyst. The protecting group can be removed in a subsequent step.
-
Add a Lewis Acid: In some cases, a mild Lewis acid can interact with the pyridine nitrogen, reducing its ability to poison the catalyst. However, this approach requires careful optimization as the Lewis acid can also interact with other components of the reaction.
Possible Cause 2: Inactive Catalyst
The palladium(0) active species may not be forming efficiently from the precatalyst, or it may be degrading over the course of the reaction.
Solutions:
-
Ensure Anhydrous and Anaerobic Conditions: Both water and oxygen can lead to the formation of inactive palladium species. Use oven-dried glassware, anhydrous solvents, and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Pre-activate the Catalyst: In some cases, pre-stirring the palladium precursor and the ligand for a short period before adding the substrate can lead to a more active catalytic species.
-
Change the Palladium Precursor: If using a Pd(II) precursor like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.
Problem 2: Formation of Byproducts and Complex Product Mixtures
The appearance of multiple products can be due to a variety of side reactions.
Possible Cause 1: Double Bond Isomerization
After the desired cyclization, the newly formed double bond can migrate to a more thermodynamically stable position, leading to a mixture of regioisomers. This is often a result of the reversibility of the β-hydride elimination and re-insertion of the Pd-H species.[4]
Solutions:
-
Add a Silver Salt: Silver salts, such as Ag₂CO₃ or Ag₃PO₄, can act as halide scavengers, promoting a cationic pathway for the Heck reaction which can suppress double bond isomerization.[3]
-
Use a Stoichiometric Amount of Base: A strong, non-coordinating base in stoichiometric amounts can help to irreversibly remove the proton after β-hydride elimination.
-
Modify the Ligand: The choice of ligand can influence the rate of reductive elimination versus double bond isomerization. Experiment with different phosphine ligands.
Possible Cause 2: Competing Endo Cyclization
While exo cyclization is generally favored for 5- and 6-membered rings, certain substrate geometries or reaction conditions can lead to the formation of the endo product.
Solutions:
-
Substrate Design: If possible, modify the linker between the aryl halide and the alkene to sterically disfavor the transition state leading to the endo product.
-
Reaction Conditions: Lowering the reaction temperature or changing the solvent may alter the selectivity.
Possible Cause 3: Direct Arylation (C-H Activation)
In some cases, particularly with electron-rich indole or carbazole systems, a competing direct arylation reaction can occur where the palladium catalyst activates a C-H bond on the aromatic ring instead of the intended intramolecular Heck cyclization.
Solutions:
-
Protect the Indole/Carbazole Nitrogen: The electronic properties of the indole or carbazole ring can be modulated by the choice of protecting group on the nitrogen atom. Electron-withdrawing groups can decrease the propensity for direct arylation.
-
Ligand Selection: The use of specific ligands can favor the desired Heck pathway over C-H activation.
Experimental Protocols & Data
To provide a practical starting point for your experiments, the following tables summarize typical reaction conditions for the intramolecular Heck synthesis of pyridocarbazoles.
Table 1: Recommended Starting Conditions for Intramolecular Heck Cyclization of Pyridocarbazole Precursors
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) | Readily available and effective precatalysts. |
| Ligand | P(o-tol)₃ (10 mol%) or P(tBu)₃ (10 mol%) | Bulky ligands can mitigate catalyst poisoning. |
| Base | K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) | Inorganic bases are generally effective and easy to handle. |
| Solvent | Anhydrous DMF or NMP | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | Elevated temperatures are typically required to drive the reaction. |
Table 2: Troubleshooting Guide - Quick Reference
| Issue | Potential Cause | Suggested Action |
| No Reaction | Catalyst Poisoning | Increase catalyst/ligand loading; use bulkier ligands. |
| Inactive Catalyst | Ensure anhydrous/anaerobic conditions; try a different Pd source. | |
| Low Yield | Incomplete Reaction | Increase temperature or reaction time. |
| Catalyst Decomposition | Use a more robust ligand; lower the temperature if possible. | |
| Mixture of Isomers | Double Bond Isomerization | Add a silver salt (e.g., Ag₂CO₃); use a stoichiometric strong base. |
| Regioselectivity Issues | Modify substrate; screen different ligands and solvents. | |
| Byproduct Formation | Direct Arylation | Protect the indole/carbazole nitrogen. |
Visualizing the Process: Diagrams and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the key concepts discussed.
Heck Catalytic Cycle
Caption: The catalytic cycle of the intramolecular Heck reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Concluding Remarks
The intramolecular Heck reaction is a powerful tool for the synthesis of pyridocarbazoles, but its successful implementation requires a nuanced understanding of the potential challenges. By systematically addressing issues such as catalyst poisoning, side reactions, and regioselectivity, researchers can significantly improve the efficiency and reliability of this important transformation. This guide provides a starting point for troubleshooting, and we encourage you to consult the primary literature for more specific examples and advanced strategies.
References
-
Evans, P. A., & Evans, P. (2012). Regioselectivity in the intramolecular Heck reaction of a series of N-sulfonyl-2,5-dihydro-3-substituted pyrroles was studied. Diva-Portal.org. [Link]
-
García-López, J. A., & Martínez, R. (2018). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. PMC. [Link]
-
Haskins, M. A., & Dudley, G. B. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. [Link]
-
Reddy, T. R., & Reddy, V. R. (2021). Regiodivergent cascade cyclization/alkoxylation of allenamides via N-protecting group driven rearrangement to access indole and indoline derivatives. Royal Society of Chemistry. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link]
-
Wang, Y., Dong, X., & Larock, R. C. (2016). Synthesis of Naturally Occurring Pyridine Alkaloids via Palladium-Catalyzed Coupling/Migration Chemistry. Figshare. [Link]
-
Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. [Link]
-
Majumder, U., & De, A. (2016). Palladium mediated intramolecular multiple C–X/C–H cross coupling and C–H activation: synthesis of carbazole alkaloids calothrixin B and murrayaquinone A. Organic & Biomolecular Chemistry. [Link]
-
Pal, M., et al. (2013). Ligand/PTC-free intramolecular Heck reaction: synthesis of pyrroloquinoxalines and their evaluation against PDE4/luciferase/oral cancer cell growth in vitro and zebrafish in vivo. Organic & Biomolecular Chemistry. [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Intramolecular Heck reaction. Wikipedia. [Link]
-
Overman, L. E., & O'Connor, C. J. (2006). Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Stereocontrolled Total Synthesis of (±)-Gelsemine. PMC. [Link]
-
Hallberg, A. (2001). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Diva-Portal.org. [Link]
-
LibreTexts. (2015). 21.01.1: Heck Reaction. Chemistry LibreTexts. [Link]
-
Jia, T., et al. (2022). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. PMC. [Link]
-
Moody, C. J., & Hunt, J. C. A. (2001). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Ripa, L., & Hallberg, A. (1997). Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. PubMed. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. ResearchGate. [Link]
-
Heravi, M. M., & Fazeli, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Semantic Scholar. [Link]
-
Wang, Q., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2021). Recent developments in asymmetric Heck type cyclization reactions for constructions of complex molecules. Organic & Biomolecular Chemistry. [Link]
-
Liu, W., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the purification of 13h-Benzo[g]pyrido[3,2-a]carbazole
The following technical guide is structured as a Tier 3 Support Knowledge Base for 13H-Benzo[g]pyrido[3,2-a]carbazole (CAS: 207-85-2). It addresses the unique physicochemical behavior of this pentacyclic azaarene, specifically focusing on its poor solubility, strong
Topic: Advanced Purification & Troubleshooting Guide Document ID: TS-BPC-13H-001 Status: Active Audience: Medicinal Chemists, OLED Materials Scientists
Executive Summary
13H-Benzo[g]pyrido[3,2-a]carbazole is a highly planar, fused heteroaromatic system. Its purification is frequently bottlenecked by low solubility in standard organic solvents and the difficulty of separating it from structural isomers (e.g., the [2,3-a] regioisomer) generated during synthesis (often via Fischer indole or photocyclization pathways). This guide provides protocol-level solutions for solubility enhancement, chromatographic resolution, and stability maintenance.
Module 1: Solubility & Dissolution Troubleshooting
User Query: "My crude product is a 'brick'. It won't dissolve in DCM, Methanol, or Ethyl Acetate for injection. How do I solubilize it for purification?"
Technical Diagnosis
The molecule exhibits intense intermolecular
Solution Protocol
You must switch to High-Temperature Dispersants or Aggressive Polar Aprotic solvents. Do not attempt sonication in low-boiling solvents; it will only yield a suspension that clogs columns.
Recommended Solvent Systems
| Solvent Class | Specific Solvent | Temp. Limit | Application |
| Chlorinated Aromatics | o-Dichlorobenzene (o-DCB) | 60–100°C | Primary Choice. Disrupts |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | 25–50°C | Good for loading flash columns (solid load) or prep-HPLC injection. |
| Super-Acidic | TFA (Trifluoroacetic acid) | 25°C | Caution: Solubilizes via protonation of the pyridine nitrogen. Use only if compound is confirmed acid-stable for short durations. |
Workflow: The "Dissolution-Precipitation" Cycle
If the material is insoluble in boiling ethanol but too soluble in DMSO to crystallize:
-
Dissolve crude in minimal hot o-DCB (120°C).
-
Filter hot (to remove inorganic salts/catalysts).
-
Slow Cool to room temperature.
-
Precipitate by adding an anti-solvent (Methanol or Hexane) dropwise if crystallization does not occur spontaneously.
Module 2: Chromatographic Separation of Isomers
User Query: "I see a single spot on TLC, but NMR shows a mixture of regioisomers (e.g., [3,2-a] vs [2,3-a]). Standard Silica flash isn't separating them."
Technical Diagnosis
Structural isomers of fused carbazoles often have identical polarity on silica gel (adsorption chromatography). Separation requires Shape Selectivity or
Solution Protocol
Abandon standard Silica (SiO
Step-by-Step: Isomer Resolution Strategy
-
Stationary Phase: Use a Phenyl-Hexyl modified silica or C18 column. The phenyl ring on the stationary phase interacts with the
-system of the carbazole. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Protonates the pyridine N, improving peak shape).
-
B: Acetonitrile (MeCN) or Methanol.
-
Gradient: Shallow gradient (e.g., 60% B to 70% B over 30 minutes).
-
-
Loading: Dissolve sample in DMF or NMP. Inject small volumes to prevent precipitation on the column head.
Figure 1: Purification Decision Matrix. Selects methodology based on solubility limits and isomer co-elution risks.
Module 3: Removing Trace Metal Catalysts (Pd/Cu)
User Query: "My product is grey/brown instead of yellow. I suspect residual Palladium from the coupling reaction."
Technical Diagnosis
Fused azaarenes are excellent ligands for transition metals. The pyridine nitrogen and carbazole system can chelate Pd, making simple filtration insufficient.
Solution Protocol
-
Chelating Resin Treatment:
-
Dissolve crude in THF or DMF.
-
Add Thiol-functionalized silica (SiliaMetS® Thiol) or TMT (Trimercaptotriazine) .
-
Stir at 50°C for 4 hours.
-
Filter through Celite.
-
-
Sublimation (The "Gold Standard"):
-
For electronic applications (OLEDs), recrystallization is rarely enough.
-
Perform Thermal Gradient Sublimation under high vacuum (
Torr). -
Zone 1 (Source): 280°C
-
Zone 2 (Product): 220°C (Pure crystals deposit here)
-
Zone 3 (Impurities): <150°C (Volatiles)
-
Module 4: Stability & Storage (The "Yellowing" Effect)
User Query: "The compound turns dark yellow/orange after sitting on the bench for a week."
Technical Diagnosis
The electron-rich carbazole moiety is susceptible to photo-oxidation to form quinone-like species (e.g., carbazole-1,4-diones) or N-oxides at the pyridine ring. This is accelerated by light and solution-phase storage.
Solution Protocol
-
Storage: Store as a solid. Solutions in chlorinated solvents (CHCl
, DCM) are highly reactive under light due to radical formation. -
Atmosphere: Store under Argon/Nitrogen at -20°C.
-
Handling: Use amber glassware. If solution processing is necessary, sparge solvents with Argon to remove dissolved oxygen.
References
-
Isomer Separation: Mallik, A. K., et al. (2010).[1] Complete chromatographic separation of steroids... using a carbazole-based polymeric organic phase.[1][2][3] Analytical and Bioanalytical Chemistry. Link
- Relevance: Demonstrates the necessity of specialized -interacting stationary phases for separating planar isomers of carbazole deriv
-
Synthesis & Properties: Taskiran, et al. (2018).[4] Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. Asian Journal of Chemistry. Link
- Relevance: details the synthetic pathways that lead to regioisomer mixtures and purification via recrystalliz
-
Carcinogenicity & Handling: Kerim, A., et al. (1997).[5] Relationship between resonance energy and carcinogenicity of azaarenes. Anticancer Research. Link
- Relevance: Identifies 7H/13H-benzo[g]pyrido[3,2-a]carbazole structural properties and handling precautions for bioactive azaarenes.
-
Solubility & Stacking: Tsuchiya, Y., et al. (2020). Photophysical Properties of Emissive Pyrido[3,2-c]carbazole Derivatives. Chemistry – An Asian Journal.[6] Link
- Relevance: Discusses the planar structure, solvatochromism, and solubility challenges inherent to pyridocarbazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Complete chromatographic separation of steroids, including 17alpha and 17beta-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Relationship between resonance energy and carcinogenicity of azaarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical Properties of Emissive Pyrido[3,2-c]carbazole Derivatives and Apoptosis Induction: Development towards Theranostic Agents in Response to Light Stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole
Welcome to the technical support center for the synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Introduction to Synthetic Strategies
The synthesis of the angularly fused 13H-Benzo[g]pyrido[3,2-a]carbazole core can be approached through several established synthetic routes. The most common methods include the Fischer indole synthesis, the Graebe-Ullmann reaction, and the Mallory photocyclization. Each of these methods presents a unique set of advantages and challenges, particularly concerning side reactions and product purification. This guide will address specific issues you may encounter with each of these synthetic pathways.
Section 1: Fischer Indole Synthesis Approach
The Fischer indole synthesis is a widely used method for constructing the carbazole core. It typically involves the acid-catalyzed reaction of a suitable phenylhydrazine with a cyclic ketone, followed by aromatization. In the context of 13H-Benzo[g]pyrido[3,2-a]carbazole, this often involves the reaction of a naphthylhydrazine with a tetrahydro-quinolinone derivative, followed by dehydrogenation.
Frequently Asked Questions (FAQs) for Fischer Indole Synthesis
Q1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired 13H-Benzo[g]pyrido[3,2-a]carbazole?
A1: The formation of regioisomers is a common challenge in the Fischer indole synthesis when using unsymmetrical ketones. The key is to control the direction of the[1][1]-sigmatropic rearrangement.
-
Underlying Cause: The regioselectivity is determined by the relative stability of the two possible enamine intermediates and the transition states leading to the sigmatropic rearrangement. Electronic and steric factors of the substituents on both the hydrazine and the ketone play a crucial role.[2]
-
Troubleshooting Strategies:
-
Choice of Acid Catalyst: The acidity of the medium can significantly influence the reaction pathway.[2] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.
-
Steric Hindrance: Introducing bulky substituents on the ketone precursor can direct the cyclization to the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. A systematic solvent screen is recommended.
-
Q2: The final aromatization step of my tetrahydro-13H-Benzo[g]pyrido[3,2-a]carbazole is incomplete, resulting in a mixture of the desired product and the partially saturated intermediate. How can I drive the reaction to completion?
A2: Incomplete aromatization is a frequent issue, leading to difficult-to-separate mixtures. The choice of dehydrogenating agent and reaction conditions is critical.
-
Underlying Cause: The stability of the tetrahydrocarbazole intermediate can make complete dehydrogenation challenging. Common dehydrogenating agents like palladium on carbon (Pd/C) may require harsh conditions, which can lead to side reactions.
-
Troubleshooting Strategies:
-
High-Potential Quinones: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil are often more effective than catalytic dehydrogenation for this transformation.
-
Iodine-Catalyzed Aromatization: A newer, efficient method involves using a catalytic amount of iodine, which has been shown to be effective for a broad range of functional groups.[3][4]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature for the chosen reagent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Solvent Choice: High-boiling aromatic solvents like xylene or mesitylene are often used for dehydrogenation reactions with Pd/C to achieve the necessary high temperatures.
-
Troubleshooting Guide: Fischer Indole Synthesis
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low Yield of Cyclized Product | 1. Decomposition of the hydrazone intermediate. 2. Unfavorable equilibrium for the enamine formation. 3. Steric hindrance preventing cyclization. | 1. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. Use freshly prepared or purified reagents. 2. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the enamine. 3. Consider a different synthetic route or a less sterically hindered precursor if possible. |
| Formation of Unidentified Byproducts | 1. Acid-catalyzed side reactions of starting materials or product. 2. Air oxidation of intermediates. | 1. Screen different acid catalysts and their concentrations. Lowering the reaction temperature might reduce side reactions. 2. Degas the solvent and maintain an inert atmosphere throughout the reaction. |
| Difficult Purification of the Final Product | 1. Presence of regioisomers with similar polarities. 2. Mixture of fully and partially aromatized products. | 1. Utilize high-performance liquid chromatography (HPLC) for separation. Chiral chromatography might be necessary if enantiomers are formed.[5][6] 2. Optimize the aromatization step to drive the reaction to completion before attempting purification. |
Experimental Protocol: Iodine-Catalyzed Aromatization of Tetrahydro-13H-Benzo[g]pyrido[3,2-a]carbazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude tetrahydro-13H-Benzo[g]pyrido[3,2-a]carbazole in a suitable high-boiling solvent (e.g., nitrobenzene or diphenyl ether).
-
Catalyst Addition: Add a catalytic amount of iodine (I₂) (typically 5-10 mol%).
-
Heating: Heat the reaction mixture to reflux (typically 180-220 °C) and monitor the progress by TLC. The reaction is usually complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reaction Pathway Diagram
Caption: General workflow for the Graebe-Ullmann synthesis with a troubleshooting loop.
Section 3: Mallory Photocyclization Approach
The Mallory reaction is a powerful method for forming polycyclic aromatic compounds through the photochemical-induced cyclization of stilbene-like precursors. For 13H-Benzo[g]pyrido[3,2-a]carbazole, a suitable styrylpyridine derivative would be the starting material.
Frequently Asked Questions (FAQs) for Mallory Photocyclization
Q1: My Mallory photocyclization is resulting in a low yield of the desired product, with a significant amount of the starting material recovered.
A1: Low conversion in Mallory reactions is often related to the reaction setup and the efficiency of the photochemical process.
-
Underlying Cause: The reaction relies on the photochemical excitation of the cis-isomer of the stilbene precursor to a transient dihydrophenanthrene intermediate, which is then oxidized. The quantum yield of this process can be low, and the back-reaction to the cis-stilbene is often facile. [7][8]* Troubleshooting Strategies:
-
Light Source: Ensure you are using a UV lamp with the appropriate wavelength to excite the stilbene precursor. A high-pressure mercury lamp is commonly used.
-
Solvent: The solvent should be transparent to the UV light being used. Cyclohexane and benzene are common choices.
-
Oxygen and Iodine: The presence of an oxidizing agent, typically iodine and oxygen, is crucial to trap the dihydrophenanthrene intermediate and drive the reaction towards the aromatic product. [9][10]Ensure a steady stream of air or oxygen is bubbled through the reaction mixture.
-
Concentration: The reaction should be run at high dilution (typically <0.01 M) to minimize the formation of [2+2] cycloaddition dimers. [9] Q2: I am observing the formation of byproducts from the reduction of the double bond in my starting material.
-
A2: The reduction of the stilbene double bond can be a side reaction, particularly in the presence of iodine.
-
Underlying Cause: The hydrogen iodide (HI) formed during the oxidation step can, under photochemical conditions, add to the double bond of the starting material, leading to its reduction. [9]* Troubleshooting Strategies:
-
Control Iodine Concentration: Use only a catalytic amount of iodine. While a full equivalent can sometimes be used, it may increase the likelihood of side reactions.
-
Scavengers: The addition of a base, such as propylene oxide, can help to scavenge the HI formed during the reaction.
-
Troubleshooting Guide: Mallory Photocyclization
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Formation of Dimeric Byproducts | 1. Reaction concentration is too high. | 1. Perform the reaction at high dilution (<0.01 M) to favor the intramolecular cyclization. |
| Photodegradation of Product | 1. The product is sensitive to the UV light used. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a filter to block shorter, more damaging wavelengths of light if possible. |
| Formation of Isomeric Products | 1. Unsymmetrical stilbene precursor can cyclize in two different ways. | 1. The regioselectivity is often dictated by electronic factors. It may be necessary to redesign the precursor to favor the desired cyclization. |
Section 4: Purification and Characterization
The purification of 13H-Benzo[g]pyrido[3,2-a]carbazole can be challenging due to the potential presence of isomers and byproducts with similar physical properties.
Purification Strategies
| Technique | Application | Tips and Considerations |
| Column Chromatography | Primary purification method for removing major impurities. | Use a high-quality silica gel and a carefully optimized eluent system (e.g., a gradient of hexane and ethyl acetate). |
| Preparative HPLC | Separation of closely related isomers and final purification to high purity. | Normal-phase or reverse-phase HPLC can be used. Method development is crucial to achieve good separation. [11] |
| Crystallization | Final purification step to obtain highly pure, crystalline material. | A solvent screen is necessary to find a suitable solvent or solvent system for recrystallization. |
References
-
Gomberg-Bachmann-Graebe-Ullmann Reaction. (2020, July 7). ALL ABOUT CHEMISTRY. [Link]
-
Jørgensen, K. B. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4334–4358. [Link]
-
Alekseev, R. S., Kurkin, A. V., & Yurovskaya, M. A. (2012). Use of the Graebe-Ullmann reaction in the synthesis of 8-methyl-γ-carboline and isomeric aromatic aza-γ-carbolines. Chemistry of Heterocyclic Compounds, 48(8), 1234-1243. [Link]
-
Mallory reaction. In Wikipedia. [Link]
-
Mallory reaction. In Grokipedia. [Link]
-
Kumar, A., & Border, S. E. (2021). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. ChemRxiv. [Link]
-
Jørgensen, K. B. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4334-4358. [Link]
-
Lombardo, M., & Trombini, C. (2000). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 13(11), 812-820. [Link]
-
Easy purification of isomers with prepacked glass columns. (2022, October 10). Chromatography Today. [Link]
-
Chemistry Ullmann Reaction. (n.d.). sathee jee. [Link]
-
Noey, E. L., Yang, Z., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of organic chemistry, 82(12), 6445–6451. [Link]
-
Wang, Y., et al. (2022). Visible light-induced Mallory reaction of tertiary benzanilides via iminium intermediates. Chemical Science, 13(3), 817-822. [Link]
-
Loader, C. E., & Timmons, C. J. (1967). Studies in photochemistry. Part II. The photocyclisation of stilbazoles to azaphenanthrenes. Journal of the Chemical Society C: Organic, 1343-1346. [Link]
-
Ullmann Reaction. (2020, January 6). BYJU'S. [Link]
-
Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin: Synthesis of Pyrido[2,3-a]carbazoles. (2016). Academia.edu. [Link]
-
Isomer separation by CPC chromatography. (2024, December 4). Rotachrom. [Link]
-
Kelly, C. B., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8413–8420. [Link]
-
Noey, E. L., Yang, Z., & Houk, K. N. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. [Link]
-
Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. (n.d.). Dokuz Eylül University. [Link]
-
Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 28623-28631. [Link]
-
An Efficient and General Synthesis of Indolo[2,3- a ]carbazoles Using the Fischer Indole Synthesis. (2007). ResearchGate. [Link]
-
Li, J., et al. (2013). Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents. European journal of medicinal chemistry, 66, 445-452. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. [Link]
-
Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 28623-28631. [Link]
-
Wang, H., et al. (2011). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. ACS chemical neuroscience, 2(6), 317-323. [Link]
-
Al-Attar, M. M., & Koca, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2328-2340. [Link]
-
de la Cal, M. A., et al. (2005). SEPARATION OF HBCD ISOMERS USING AN HPLC-MS METHOD. Organohalogen Compounds, 67, 1746-1749. [Link]
-
Kumar, D., & Nandi, G. C. (2017). Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation. Organic & Biomolecular Chemistry, 15(4), 859-866. [Link]
-
Lidgett, A. R., et al. (1966). THE SYNTHESIS OF PYRIDOCARBAZOLES. Journal of the Chemical Society C: Organic, 2355-2361. [Link]
-
GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... (2022, February 8). YouTube. [Link]
-
Pitre, S. P., McTiernan, C. D., & Scaiano, J. C. (2016). Assessing Carbazole Derivatives as Single-Electron Photoreductants. The Journal of organic chemistry, 81(17), 7549–7557. [Link]
-
Introduction. (2022, February 21). Asian Journal of Research in Chemistry. [Link]
-
Kumar, D., & Nandi, G. C. (2017). Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation. Organic & Biomolecular Chemistry, 15(4), 859-866. [Link]
-
13H-Benzo[a]pyrido[3,2-i]carbazole. (2024, April 9). ChemBK. [Link]
-
Barclay, T. M., et al. (2021). Benzod[1][9][12]ithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 26(13), 3995. [Link]
-
Knyazeva, E. A., et al. (2022). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(19), 6296. [Link]
-
Aromatization of pyridinylidenes into pyridines is inhibited by exocyclic delocalization. A theoretical mechanistic assessment. (2018). ResearchGate. [Link]
-
Candeias, N. R., et al. (2023). New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents. International journal of molecular sciences, 24(8), 7586. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. hub.rotachrom.com [hub.rotachrom.com]
- 7. Mallory reaction - Wikipedia [en.wikipedia.org]
- 8. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. allaboutchemistry.net [allaboutchemistry.net]
Technical Support Center: Stability of 13H-Benzo[g]pyrido[3,2-a]carbazole in Solution
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals working with 13H-Benzo[g]pyrido[3,2-a]carbazole and related pyridocarbazole derivatives. Pyridocarbazoles are a critical class of heterocyclic compounds, recognized for their significant biological activities, including potent anti-tumor properties.[1][2] However, their complex aromatic structure can present stability challenges in solution, leading to inconsistent experimental results. This document provides a structured approach to identifying, troubleshooting, and mitigating these stability issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of 13H-Benzo[g]pyrido[3,2-a]carbazole.
Q1: My compound is precipitating from my aqueous buffer. What are the recommended solvents and how can I improve solubility?
A: Low aqueous solubility is a known characteristic of many polycyclic aromatic hydrocarbons.[3] For 13H-Benzo[g]pyrido[3,2-a]carbazole, which is a large, planar, and rigid molecule, direct dissolution in aqueous buffers is often impractical.
-
Recommended Primary Solvents: Start by preparing a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Other options used for similar carbazole derivatives include N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[4][5]
-
Working Solution Preparation: The stock solution should then be diluted serially into your final aqueous medium (e.g., cell culture media, phosphate-buffered saline). It is critical to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Troubleshooting Precipitation: If precipitation occurs upon dilution, consider the following:
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant like Tween® 20 or Tween® 80 (e.g., 0.01-0.1%) in the final buffer can help maintain solubility.
-
pH Adjustment: The pyridine nitrogen in the structure can be protonated at acidic pH. While this may slightly increase solubility, it can also dramatically alter stability (see Q4).
-
Co-solvents: For in-vitro assays where permissible, using a co-solvent system (e.g., a mixture of ethanol and water) might be an option.
-
Q2: I'm observing a rapid decrease in my compound's concentration over the course of my experiment. What are the likely causes?
A: A rapid loss of the parent compound in solution typically points to degradation. The primary culprits for a complex heterocyclic system like 13H-Benzo[g]pyrido[3,2-a]carbazole are photosensitivity and oxidative instability.
-
Photodegradation: Carbazole-containing molecules are known to be photosensitive. Exposure to ambient laboratory light, especially UV or short-wavelength visible light, can generate reactive oxygen species (ROS) that lead to rapid degradation.[6] This is a critical factor to control in any experiment.
-
Oxidative Degradation: The electron-rich carbazole and pyridine rings are susceptible to oxidation. Dissolved oxygen in your solvent, the presence of metal ions, or exposure to oxidizing agents can initiate degradation pathways.
-
Adsorption: These planar, hydrophobic molecules can adsorb to the surfaces of plasticware (e.g., pipette tips, microplates, tubes). This is not degradation, but it results in a lower effective concentration in solution. Using low-adhesion plastics or silanized glassware can mitigate this issue.
Q3: How significant is photodegradation and what are the mandatory handling precautions?
A: Photodegradation is highly significant. Carbazole itself is known to undergo photoactivation, leading to DNA damage in cellular systems through a photodynamic reaction.[6] It is reasonable to assume that the extended aromatic system of 13H-Benzo[g]pyrido[3,2-a]carbazole is also highly susceptible.
-
Mandatory Precautions:
-
Work in Dim Light: Perform all solution preparations and dilutions under subdued lighting.
-
Use Amber Vials: Store all stock solutions and working solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.
-
Protect Experimental Setups: If an experiment runs for an extended period (e.g., incubation in a cell culture plate), the plate or vessel must be shielded from light.
-
Q4: How does pH influence the stability of 13H-Benzo[g]pyrido[3,2-a]carbazole in solution?
A: The pH of the solution is a critical stability parameter. The molecule has two key nitrogen atoms: the pyrrolic nitrogen of the carbazole ring and the basic nitrogen of the pyridine ring.
-
Acidic Conditions (pH < 5): The pyridine nitrogen is the most likely site of protonation.[7] Protonation can alter the electronic properties of the entire molecule, potentially making it more susceptible to nucleophilic attack (e.g., hydrolysis) or altering its photophysical properties. While protonation might increase solubility, it may come at the cost of stability.
-
Neutral to Basic Conditions (pH 7-9): In this range, the compound is likely to be in its neutral form. Stability is generally higher, but susceptibility to oxidation remains a concern.
-
Strongly Basic Conditions (pH > 10): The carbazole nitrogen (NH) is weakly acidic and can be deprotonated under strongly basic conditions. This would generate an anion, drastically changing the molecule's reactivity. Such conditions should generally be avoided unless specifically required by a reaction protocol.
Q5: What are the best practices for storing stock solutions to ensure long-term stability?
A: Proper storage is essential for reproducibility. Based on the high thermal stability observed in related solid-state carbazole materials[8][9], the primary concern in solution is chemical degradation over time.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water content for potential hydrolysis. |
| Temperature | -20°C or, preferably, -80°C | Reduces reaction kinetics for all degradation pathways. |
| Atmosphere | Overlay with Argon or Nitrogen | Displaces oxygen to prevent oxidative degradation. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and uses an inert cap liner. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen. |
Section 2: Troubleshooting and Workflow Guides
This section provides structured workflows to diagnose and solve common experimental problems.
Workflow 1: Diagnosing Inconsistent Results in Biological Assays
This workflow helps determine if compound instability in the experimental medium is the source of variability.
Caption: Workflow for assessing compound stability in cell culture media.
Hypothesized Degradation Pathway
While the specific degradation products of 13H-Benzo[g]pyrido[3,2-a]carbazole are not empirically defined in the literature, we can hypothesize a primary pathway based on the known photochemistry of carbazoles and related PAHs.[3][6] The most likely initial attack is photo-oxidation.
Caption: Hypothesized photo-oxidative degradation pathway.
Section 3: Key Experimental Protocols
These protocols provide a validated framework for assessing stability.
Protocol 1: General Stability Assessment by Reverse-Phase HPLC
This method is the cornerstone for quantifying the parent compound over time.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the compound's absorption maximum (λmax), likely in the 300-380 nm range. A DAD is useful to confirm peak identity and purity.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: Hold at 30% B (re-equilibration)
-
-
-
Sample Preparation for Analysis:
-
At each timepoint, take a 100 µL aliquot of the test solution.
-
Add 100 µL of Acetonitrile to precipitate proteins (if in biological media) and quench the reaction.
-
Vortex and centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each timepoint relative to the T0 sample: % Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Protocol 2: Forced Degradation Study - Photostability
This protocol deliberately exposes the compound to light to assess its photosensitivity.
-
Prepare two sets of identical samples of the compound in the desired solvent (e.g., DMSO/PBS 1:100) in clear glass vials.
-
Wrap one set of vials completely in aluminum foil (these are the "dark controls").
-
Place both sets of vials in a photostability chamber with a controlled light source (e.g., option 2 of the ICH Q1B guideline: cool white fluorescent and near-UV lamps).
-
If a chamber is unavailable, place samples at a fixed distance from a laboratory bench light source.
-
Collect samples from both the exposed and dark control sets at various timepoints (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze all samples by HPLC (Protocol 1) and compare the degradation rates. Significant degradation in the light-exposed samples compared to the dark controls confirms photosensitivity.
Protocol 3: Forced Degradation Study - pH-Dependent Stability
This protocol assesses stability across a range of pH values.
-
Prepare a series of buffers (e.g., 0.1 M HCl for pH 1-2, citrate buffers for pH 3-6, phosphate buffers for pH 7-8, borate buffers for pH 9-10).
-
Prepare a concentrated stock of 13H-Benzo[g]pyrido[3,2-a]carbazole in DMSO.
-
Dilute the stock solution into each buffer to the final target concentration, ensuring the final DMSO percentage is minimal and consistent across all samples.
-
Incubate all solutions at a controlled temperature (e.g., 40°C) in the dark.
-
Collect samples at various timepoints (e.g., 0, 2, 8, 24, 48 hours).
-
Immediately neutralize acidic or basic samples before HPLC analysis to prevent on-instrument degradation.
-
Analyze by HPLC (Protocol 1) and plot the % remaining versus time for each pH condition.
References
-
Grotjahn, D. B., et al. (2019). Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability. Angewandte Chemie International Edition. Available at: [Link]
-
Dwivedi, A., et al. (2020). Oxidative stress-mediated photoactivation of carbazole inhibits human skin cell physiology. Journal of Cellular Biochemistry. Available at: [Link]
-
Zhang, X., et al. (2013). Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Z., et al. (2019). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. Dyes and Pigments. Available at: [Link]
-
Taskiran, G., Gulle, S., & Ergun, Y. (2010). Synthesis of Intermediates for the Synthesis of Pyrido[3,2-c]carbazole Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Shiri, M., et al. (2021). Synthesis of pyrido[2,3-c]carbazole derivatives. RSC Advances. Available at: [Link]
-
Guo, L., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Available at: [Link]
-
Zhao, H. P., et al. (2020). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. World Journal of Microbiology and Biotechnology. Available at: [Link]
-
D'Alterio, C., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Glavač, D., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules. Available at: [Link]
-
Chen, J-R., et al. (2014). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated C-H insertion reactions. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress-mediated photoactivation of carbazole inhibits human skin cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalytic Synthesis of Pyridocarbazoles
Current Status: Operational Subject: Catalyst Selection & Troubleshooting for Pyridocarbazole Scaffolds (e.g., Ellipticine, Olivacine) Audience: Synthetic Chemists, Process Development Scientists
Introduction: The Pyridocarbazole Challenge
Welcome to the Pyridocarbazole Synthesis Hub. The construction of pyrido[4,3-b]carbazole (Ellipticine) and its isomers presents a unique "double-edged" challenge in catalysis:
-
The Carbazole Core: Requires high-energy C–H activation or oxidative coupling to fuse the rings.
-
The Pyridine Ring: Contains a Lewis-basic nitrogen atom that aggressively coordinates to electrophilic metal catalysts (Pd, Rh, Ru), frequently leading to catalyst poisoning and arrested turnover.[1][2]
This guide moves beyond textbook definitions to address the operational reality of synthesizing these anticancer scaffolds.
Module 1: Catalyst Decision Matrix
Do not default to Palladium acetate without analyzing your substrate constraints. Use this logic flow to select the correct metal system.
Comparative Analysis of Catalytic Methods
| Feature | Rhodium(III) C–H Annulation | Palladium(II) Oxidative Cyclization | Photoredox (Dual Catalysis) |
| Primary Bond Formation | Intermolecular (Indole + Alkyne) | Intramolecular (Biaryl/Diarylamine) | Radical Cyclization |
| Atom Economy | High (Water/Acid byproduct) | Low (Requires stoichiometric oxidant) | High |
| Key Failure Mode | Regioselectivity (C2 vs C3) | Pd-Black Precipitation | Low Conversion / Solubility |
| Pyridine Tolerance | Moderate (Acidic media helps) | Low (Requires protection/protonation) | High |
| Scalability | Low (<10g typically) | High (Kg scale feasible) | Moderate (Flow required) |
Decision Logic Diagram
Figure 1: Logic flow for selecting the primary catalytic engine based on substrate availability and scale.
Module 2: Rhodium(III)-Catalyzed C–H Annulation
The Application: Constructing the pyridocarbazole core in one step by reacting an indole derivative with an internal alkyne. This is the most atom-economical route for Ellipticine analogues.
The Protocol: Cp*Rh(III) Annulation
Standard Operating Procedure for 1.0 mmol scale
-
Catalyst Pre-loading: In a screw-cap vial, combine indole substrate (1.0 equiv) and internal alkyne (1.2 equiv).
-
The Catalyst System: Add [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%).
-
Why? The Silver salt abstracts chloride, generating the cationic, electrophilic Rh species required for C–H activation.
-
-
The Oxidant: Add Cu(OAc)2 (2.1 equiv).
-
Why? Rh(III) is reduced to Rh(I) after reductive elimination. Copper re-oxidizes Rh(I) back to Rh(III) to close the cycle.
-
-
Solvent System: Add t-Amyl Alcohol (0.2 M).
-
Critical: If the pyridine nitrogen is present in the alkyne, add Pivalic Acid (3.0 equiv) . This protonates the nitrogen, preventing it from binding to the Rhodium center.
-
-
Reaction: Seal and heat to 110°C for 16 hours.
Troubleshooting Guide: Rhodium Systems
Issue 1: No Reaction / Starting Material Recovery
-
Diagnosis: Catalyst poisoning by the pyridine nitrogen.[2]
-
Fix: The pyridine ring is acting as a ligand.[1] You must "mask" it.
-
Method A: Run the reaction in Acetic Acid instead of alcohol.
-
Method B: Pre-complex the pyridine nitrogen with a Lewis acid (e.g.,
) before adding the Rh catalyst.
-
Issue 2: Wrong Regioselectivity (C2 vs C3)
-
Diagnosis: The Rhodium is inserting at the thermodynamically favored C2 position, but you need C3 (or vice versa).
-
Fix: Use a Directing Group (DG) on the indole nitrogen.
-
N-Pivaloyl: Weak coordination; often directs to C2.
-
N-Pyrimidyl: Strong coordination; directs exclusively to C2, but allows subsequent migration or functionalization.
-
Mechanistic Visualization
Figure 2: The Rh(III) catalytic cycle. Note that the oxidation step (Yellow) is the most common failure point if the oxidant loading is insufficient.
Module 3: Palladium(II)-Catalyzed Oxidative Cyclization
The Application: Intramolecular ring closure of diarylamines or biaryls to form the central ring of the carbazole.
The Protocol: Pd(OAc)2 / Pivalic Acid System
Standard Operating Procedure for Intramolecular Cyclization
-
Substrate: Dissolve the diarylamine precursor (1.0 equiv) in Toluene .
-
Catalyst: Add Pd(OAc)2 (5–10 mol%).
-
Note: Do not use Pd(PPh3)4. You need a Pd(II) source, not Pd(0).
-
-
The Shuttle: Add Pivalic Acid (30 mol%).
-
Why? This is the CMD (Concerted Metalation-Deprotonation) mechanism.[3] Pivalate acts as a proton shuttle, lowering the energy barrier for C–H bond breaking.
-
-
Oxidant: Add Cu(OAc)2 (0.5 equiv) and bubble Oxygen (1 atm) or use Ag2CO3 (2 equiv) if O2 is unsafe for your setup.
-
Conditions: Heat to 110–120°C.
Troubleshooting Guide: Palladium Systems
Issue 1: "Pd Black" Formation (Precipitation)
-
Cause: The re-oxidation of Pd(0) to Pd(II) is slower than the aggregation of Pd(0) into inactive metal clusters.
-
Fix:
-
Increase Oxidant Surface Area: If using solid oxidants (Cu(OAc)2), grind them to a fine powder.
-
Add DMSO: Adding 5-10% DMSO as a co-solvent stabilizes the Pd(II) intermediate and prevents aggregation.
-
Issue 2: Stalled Conversion at 50%
-
Cause: Product Inhibition.[4] The pyridocarbazole product is a flat intercalator and may be binding to the Pd catalyst or stacking with unreacted substrate.
-
Fix: Run at higher dilution (0.05 M). High concentrations favor stacking/inhibition over catalysis.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black immediately upon adding the amine substrate? A: This is likely rapid reduction of Pd(II) by electron-rich amine impurities. Ensure your diarylamine precursor is free of residual anilines or hydrazines from previous steps. Recrystallize the starting material before catalysis.
Q2: Can I use air instead of pure Oxygen for the Pd-catalyzed route? A: Yes, but the reaction time will triple (from ~12h to ~36h). If using air, you must use a vigorous stir rate (>800 RPM) to maximize gas-liquid mass transfer.
Q3: How do I remove residual Palladium/Rhodium from the final Pyridocarbazole? A: These scaffolds bind metals tightly. Standard silica columns are insufficient.
-
Protocol: Dissolve the crude product in THF/Water. Add N-Acetyl Cysteine or a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) and stir at 50°C for 2 hours. Filter and proceed to recrystallization.
References
-
Gribble, G. W. (1990). "Synthesis of the Antitumor Alkaloid Ellipticine and its Derivatives." The Alkaloids: Chemistry and Pharmacology, 39, 239-352. Link
-
Stuart, D. R., & Fagnou, K. (2007). "The Catalytic Cross-Coupling of Unactivated Arenes." Science, 316(5828), 1172-1175. Link
-
Song, G., Wang, F., & Li, X. (2012). "C-H Activation/Cyclization of N-Aryl-2-aminopyridines with Alkynes: Highly Regioselective Synthesis of Pyridocarbazoles." Chemical Communications, 48, 8398-8400. Link
-
Beccalli, E. M., et al. (2007). "Pd-Catalyzed Intramolecular Cyclization of Indoles: A New Route to Pyridocarbazoles." Tetrahedron, 63(27), 6526-6534. Link
-
BenchChem Technical Support. (2025). "Troubleshooting Palladium Catalyst Poisoning in Pyridine Substrates." BenchChem Knowledge Base. Link
Sources
Technical Support Center: Reaction Condition Optimization for Knoevenagel Condensation of Carbazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Knoevenagel condensation of carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-C bond-forming reaction. Carbazole and its derivatives are vital pharmacophores known for a range of biological activities, and their synthesis via Knoevenagel condensation is a key strategy for developing new therapeutic agents.[1][2] This document provides a structured approach to troubleshooting common experimental issues and optimizing reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation in the context of carbazole chemistry?
The Knoevenagel condensation is a nucleophilic addition reaction where an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) reacts with the carbonyl group of a carbazole-based aldehyde or ketone.[3] This is followed by a dehydration step to eliminate a water molecule, resulting in a new carbon-carbon double bond.[4] The product is typically an α,β-unsaturated system, often referred to as a Knoevenagel adduct. This reaction is fundamental in medicinal chemistry for synthesizing complex carbazole derivatives that serve as intermediates for pharmaceuticals, functional polymers, and fine chemicals.[1][5]
Q2: What is the general mechanism for this reaction?
The reaction proceeds through a three-step mechanism catalyzed by a base (commonly a weak amine like piperidine or pyrrolidine):[4][6]
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound, creating a highly nucleophilic enolate ion.[6]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the carbazole aldehyde, forming a tetrahedral intermediate.[6]
-
Dehydration: This intermediate is protonated and then undergoes elimination of a water molecule to form the final, stable α,β-unsaturated product.[4][6] The removal of water is crucial as it drives the reaction equilibrium toward the product.[7]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation of carbazoles in a practical, question-and-answer format.
Problem Area: Low or No Product Yield
Q: My reaction shows low conversion or has failed completely. What are the most common causes?
Low yields are a frequent issue and can stem from several factors. A systematic check is the best approach.[8]
-
Cause 1: Inactive or Inappropriate Catalyst: The base catalyst is essential for deprotonating the active methylene compound.[9] If the catalyst is old, impure, or has been improperly stored, its activity may be compromised. Furthermore, the choice of catalyst can be substrate-specific.
-
Cause 2: Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Many Knoevenagel condensations require refluxing to proceed at a reasonable rate.[1] However, be aware that excessive heat can promote side reactions.[9] Monitoring the reaction temperature's effect on yield is a key optimization step.[12]
-
-
Cause 3: Presence of Water: Water is a byproduct of the condensation. Its accumulation can shift the reaction equilibrium back toward the reactants, reducing the final yield.[7][8]
-
Cause 4: Purity and Stoichiometry of Reactants: Impurities in the carbazole aldehyde or active methylene compound can inhibit the catalyst or participate in side reactions.[8] Incorrect molar ratios are also a common pitfall.
-
Solution: Ensure reactants are pure via techniques like recrystallization or chromatography. Verify the stoichiometry; a slight excess (1.2-1.5 equivalents) of the active methylene compound is often used to drive the reaction to completion.[1]
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Problem Area: Side Product Formation
Q: My reaction is producing significant impurities alongside the desired product. How can I improve selectivity?
Side product formation often occurs when reaction conditions are too harsh or run for too long.
-
Cause: Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. It can react with a second molecule of the deprotonated active methylene compound.
-
Solution: Minimize this side reaction by carefully controlling the stoichiometry (avoiding a large excess of the active methylene compound) and monitoring the reaction closely by Thin Layer Chromatography (TLC). Stop the reaction as soon as the carbazole aldehyde starting material is consumed.[8] Lowering the reaction temperature can also reduce the rate of the Michael addition more than the desired condensation.
-
-
Cause: Self-Condensation/Polymerization: Some aldehydes or active methylene compounds can react with themselves under basic conditions.
-
Solution: This is typically controlled by maintaining a moderate temperature and ensuring a controlled addition of the catalyst.
-
Problem Area: Purification Challenges
Q: I am struggling to purify my final carbazole product. What are the best methods?
Purification can be challenging due to the similar polarities of the product and unreacted starting materials.
-
Strategy 1: Recrystallization: This is often the most effective method for purifying the solid product.
-
Procedure: If the product precipitates from the reaction mixture upon cooling, it can be collected by filtration and washed with a cold solvent like ethanol to remove soluble impurities.[1] Further purification can be achieved by dissolving the crude solid in a minimal amount of a hot solvent (or solvent mixture, e.g., ethanol/water) and allowing it to cool slowly to form pure crystals.[1]
-
-
Strategy 2: Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the standard alternative.
-
Procedure: A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is typically used to separate the components.[1] The less polar starting materials will elute first, followed by the more polar Knoevenagel product.
-
Optimized Experimental Protocols
The following protocols are adapted from established procedures and provide a robust starting point for the synthesis of carbazole-based Knoevenagel adducts.[1] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of (E)-2-((9-ethyl-9H-carbazol-3-yl)methylene)malononitrile
-
Reactants: 9-ethyl-9H-carbazole-3-carbaldehyde, Malononitrile
-
Catalyst: Piperidine
-
Solvent: Ethanol
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq.) and malononitrile (1.2 eq.) in ethanol (20 mL).[1]
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture using a syringe.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress using TLC (e.g., with a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, cool the mixture to room temperature. A solid product should precipitate.
-
Collect the precipitate by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.[1]
-
Wash the collected solid with cold ethanol, followed by distilled water, to remove residual catalyst and unreacted malononitrile.[1]
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified solid.[1]
-
Dry the final product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)acrylate
-
Reactants: 9-ethyl-9H-carbazole-3-carbaldehyde, Ethyl cyanoacetate
-
Catalyst: Pyrrolidine
-
Solvent: Toluene
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq.), ethyl cyanoacetate (1.5 eq.), and toluene (30 mL).[1]
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser to facilitate water removal.
-
Add a catalytic amount of pyrrolidine (0.1 eq.) to the mixture.[1]
-
Heat the reaction mixture to reflux (approximately 110 °C). Collect the water formed during the reaction in the Dean-Stark trap.[1]
-
Monitor the reaction by TLC until the starting aldehyde is completely consumed.
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[1]
Summary of Representative Reaction Conditions
The following table summarizes typical quantitative data for the Knoevenagel condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various active methylene compounds. These values can serve as a benchmark for optimizing reactions with other carbazole isomers or derivatives.[1]
| Active Methylene Compound | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Malononitrile | Piperidine (0.1) | Ethanol | 78 (Reflux) | 2-4 | ~95% |
| Ethyl Cyanoacetate | Pyrrolidine (0.1) | Toluene | 110 (Reflux) | 3-5 | ~88% |
| Cyanoacetic Acid | Piperidine (0.1) | Pyridine | 115 (Reflux) | 6-8 | ~85% |
| Thiobarbituric Acid | Piperidine (0.1) | Ethanol | 78 (Reflux) | 4-6 | ~92% |
Note: Data adapted from established procedures for the 3-carbaldehyde isomer and should be considered representative.[1] Yields may vary based on specific substrate and experimental scale.
References
-
Gu, X., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 962032. Available from: [Link]
-
Pereira, F.V.M., et al. (2015). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 21(10), 263. Available from: [Link]
-
ResearchGate. Plausible reaction mechanism of Knoevenagel condensation reaction. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Kumar, R., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 535-554. Available from: [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available from: [Link]
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Available from: [Link]
-
Thorat, B. R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. SciForum. Available from: [Link]
-
ResearchGate. Effects of different temperatures on Knoevenagel condensation. Available from: [Link]
-
Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Chemistry, 25(43), 10156–10164. Available from: [Link]
-
Singh, P., et al. (2021). Recent development of green protocols towards Knoevenagel condensation: A Review. Research Journal of Chemistry and Environment. Available from: [Link]
-
ResearchGate. Optimization conditions of Knoevenagel condensation reactions. Available from: [Link]
-
Chen, W.-C., et al. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances, 8(2), 799-809. Available from: [Link]
-
Pure Chemistry. Knoevenagel condensation mechanism and applications. Available from: [Link]
-
PubMed. Improvement of the catalytic performance of hybrid nanocomposite based on phosphate-benzimidazole in Knoevenagel condensation. Available from: [Link]
-
ResearchGate. (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Pyridocarbazole Isomers
Introduction: The Significance of Isomeric Specificity in Cancer Therapy
Pyridocarbazoles are a class of heterocyclic alkaloids that have garnered significant attention in oncology due to their potent antitumor properties.[1][2] These planar, polycyclic molecules, including well-known isomers like ellipticine and olivacine, exert their cytotoxic effects primarily through multimodal mechanisms, including DNA intercalation and the inhibition of topoisomerase II.[2][3][4] The spatial arrangement of atoms within these molecules—their isomerism—is not a trivial detail. Minor changes in structure, such as the position of nitrogen atoms or the placement of methyl groups, can dramatically alter the compound's biological activity, therapeutic efficacy, and toxicity profile.
This guide provides an in-depth comparison of the cytotoxic profiles of key pyridocarbazole isomers. We will explore the mechanistic basis for their anticancer activity, present comparative experimental data, and detail the methodologies required to perform such a comparative analysis in your own laboratory. Our focus is to provide researchers, scientists, and drug development professionals with the foundational knowledge to understand the critical structure-activity relationships (SAR) that govern the efficacy of this promising class of compounds.
Core Mechanism of Action: A Two-Pronged Assault on Cancer Cells
The anticancer activity of pyridocarbazole isomers is predominantly attributed to two synergistic mechanisms that disrupt fundamental cellular processes, ultimately leading to apoptotic cell death.[5]
-
DNA Intercalation: The planar nature of the pyridocarbazole ring system allows these molecules to slip between the base pairs of the DNA double helix.[4][6] This insertion, or intercalation, distorts the helical structure, lengthening and unwinding the DNA.[4] This physical disruption interferes with critical processes like DNA replication and transcription, effectively halting the proliferation of rapidly dividing cancer cells.[6]
-
Topoisomerase II Inhibition: Topoisomerase II is a vital enzyme that manages DNA topology by creating and resealing transient double-strand breaks, a process essential for relieving supercoiling during replication.[6][7] Pyridocarbazoles act as topoisomerase II "poisons." They stabilize the transient complex formed between the enzyme and DNA, preventing the re-ligation of the DNA strands.[4] This leads to an accumulation of permanent, irreparable DNA double-strand breaks, which triggers a DNA damage response and initiates the apoptotic cascade.[4][5]
Some derivatives also induce cytotoxicity through the generation of reactive oxygen species (ROS) and the formation of covalent DNA adducts after metabolic activation, adding further layers to their multimodal action.[5][6]
Comparative Cytotoxicity: Ellipticine vs. Olivacine and Their Derivatives
While ellipticine and olivacine share the same core pyridocarbazole scaffold and mechanism of action, their isomeric differences lead to distinct cytotoxic potencies.[1] Ellipticine generally exhibits greater cytotoxicity than olivacine.[1][8] However, this increased potency can also be associated with higher toxicity to normal, healthy cells.[6][8] This has driven extensive research into developing derivatives of both isomers to create analogues with an improved therapeutic index—maximizing anticancer activity while minimizing off-target toxicity.[1][8]
Rationale for Experimental Design
To objectively compare the cytotoxicity of these isomers, a robust experimental design is paramount.
-
Cell Line Selection: The choice of cell lines is critical. A representative panel should be used, including models for different cancer types (e.g., A549 for lung, MCF-7 for breast, LoVo for colon).[2][3] Including a non-cancerous cell line, such as Normal Human Dermal Fibroblasts (NHDF), is essential for assessing selective toxicity.[3][8] Furthermore, using drug-sensitive (e.g., LoVo) and drug-resistant (e.g., LoVo/DX) pairs can provide insights into the compounds' ability to overcome multidrug resistance (MDR).[9]
-
Endpoint Measurement: The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying cytotoxicity. It represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
Comparative IC50 Data
The following table summarizes representative IC50 values for ellipticine and a hypothetical, improved olivacine derivative ("Olivacine Derivative 1"), based on findings that derivatives can exhibit stronger effects than the parent compounds.[3][10]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Insight |
| Ellipticine | A549 | Lung Adenocarcinoma | ~1.5 | High Potency |
| MCF-7 | Breast Adenocarcinoma | ~2.0 | High Potency | |
| NHDF | Normal Fibroblast | ~5.0 | Moderate Selectivity | |
| Olivacine Derivative 1 | A549 | Lung Adenocarcinoma | ~0.9 | Higher Potency than Ellipticine[3] |
| MCF-7 | Breast Adenocarcinoma | ~1.2 | Higher Potency than Ellipticine | |
| NHDF | Normal Fibroblast | >10.0 | Improved Safety Profile [1][8] |
Note: These values are illustrative and synthesized from multiple sources for comparative purposes. Actual IC50 values will vary based on specific experimental conditions, such as incubation time and cell density.
The data clearly illustrates the goal of derivative synthesis. While ellipticine is potent, "Olivacine Derivative 1" demonstrates both superior potency against cancer cells (lower IC50) and significantly lower toxicity toward normal cells (higher IC50), indicating a much-improved therapeutic window.[8][9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, which serves as a proxy for cell number.
Principle
Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Action: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Rationale: Cell density must be optimized to ensure they are in the logarithmic growth phase during the experiment, providing a reliable baseline for measuring inhibition.
-
-
Cell Adherence:
-
Action: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Rationale: This allows adherent cells to attach firmly to the plate, preventing cell loss during subsequent washing steps and ensuring a uniform cell monolayer.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the pyridocarbazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Rationale: A wide concentration range is essential to generate a full dose-response curve, which is necessary for accurate IC50 calculation.
-
-
Drug Incubation:
-
Action: Incubate the plate for 48 to 72 hours.
-
Rationale: The incubation period must be long enough to allow the cytotoxic effects, which often depend on cell cycle progression, to manifest fully.
-
-
MTT Addition:
-
Action: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Rationale: MTT is the substrate for mitochondrial reductases. Only metabolically active, viable cells can convert it to formazan.
-
-
Formazan Formation:
-
Action: Incubate for 2-4 hours at 37°C.
-
Rationale: This allows sufficient time for the enzymatic conversion of MTT to formazan, which will appear as dark purple crystals.
-
-
Solubilization:
-
Action: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution) to each well.
-
Rationale: The formazan crystals are insoluble in aqueous solution. A solubilizing agent is required to dissolve them, creating a homogenous colored solution for absorbance measurement.
-
-
Data Acquisition:
-
Action: Read the absorbance on a microplate reader at a wavelength of ~570 nm.
-
Rationale: The amount of light absorbed by the colored formazan solution is directly proportional to the number of viable cells in the well.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Structure-Activity Relationship (SAR) Insights
The comparative data reveals key SAR principles for the pyridocarbazole scaffold:
-
Isomeric Form: The relative positions of the nitrogen atoms in the pyridine ring and the methyl groups distinguish ellipticine and olivacine, influencing their DNA binding affinity and interaction with topoisomerase II.[1]
-
Substitutions: The addition of specific functional groups can dramatically enhance performance. For instance, hydroxylation at the C-9 position has been shown to increase cytostatic activity by improving the stabilization of the DNA-topoisomerase II complex.[1] Similarly, modifications at the C-1 and N-6 positions can improve the therapeutic index.[1]
-
Lipophilicity and Solubility: While the core structure is lipophilic, allowing it to cross cell membranes, derivatives can be designed with improved hydrophilic properties to enhance solubility and bioavailability without compromising activity.[6][9]
Conclusion and Future Outlook
The comparative analysis of pyridocarbazole isomers underscores a fundamental principle in medicinal chemistry: structure dictates function. While parent compounds like ellipticine and olivacine are potent cytotoxic agents, their clinical utility can be limited by toxicity.[6] Strategic derivatization, guided by a thorough understanding of structure-activity relationships, has proven effective in generating new analogues with superior potency against cancer cells and, crucially, an improved safety profile with respect to non-cancerous cells.[3][8][9]
Future research should continue to explore novel substitutions on the pyridocarbazole scaffold. Investigating their effects on a wider range of cancer cell lines, including those with specific resistance mechanisms, and advancing the most promising candidates to in vivo models will be critical steps in translating the therapeutic potential of these compounds into clinical reality.
References
- Ellipticine: Mechanisms of Action and Future Directions in Cancer Therapy. (n.d.). Google Cloud.
- Stiborova, M., et al. (2014). Ellipticines as DNA-Targeted Chemotherapeutics. Current Medicinal Chemistry, 21(1), 1-1.
- Chabowska, G., et al. (2022). S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells. Anticancer Agents in Medicinal Chemistry, 22(13), 2419-2428.
- Gentry, A. C., et al. (2016). Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739.
- Moreira, H., et al. (2020).
- Chabowska, G., et al. (2021). Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy. Molecules, 26(12), 3737.
- Tylinska, B., et al. (2021). Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II. International Journal of Molecular Sciences, 22(16), 8533.
- Gentry, A. C., et al. (2016).
- Chabowska, G., et al. (2022). S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2419-2428.
- Moreira, H., et al. (2020).
- Gniazdowski, M., et al. (2013). New Pyridocarbazole Derivatives. Synthesis and Their in Vitro Anticancer Activity. Molecules, 18(10), 12697-12715.
Sources
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- 3. S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II [mdpi.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
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- 8. researchgate.net [researchgate.net]
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structure-activity relationship of 13h-Benzo[g]pyrido[3,2-a]carbazole derivatives
Structure-Activity Relationship (SAR) of 13H-Benzo[g]pyrido[3,2-a]carbazole Derivatives: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polycyclic azaarenes, particularly pyridocarbazoles, represent a highly potent class of DNA-intercalating antitumor agents. While the natural alkaloid ellipticine (6H-pyrido[4,3-b]carbazole) has long been the benchmark for this class, its clinical utility is hindered by severe genotoxic side effects and mutagenicity[1]. To optimize the therapeutic window, researchers have explored alternative regioisomers and extended scaffolds.
This guide objectively compares the structural and pharmacological profile of 13H-benzo[g]pyrido[3,2-a]carbazole derivatives against classical ellipticines and the truncated 11H-pyrido[3,2-a]carbazole scaffold[1]. By dissecting the causality behind their structure-activity relationships (SAR), we provide a comprehensive framework for evaluating these compounds in preclinical oncology.
Structural Rationale & Mechanistic Causality
The biological activity of pyridocarbazoles is dictated by three structural pillars: planar surface area, electron density distribution, and the orientation of the heteroatoms.
-
Extended Pi-Conjugation: The addition of the benzo ring at the g face in 13H-benzo[g]pyrido[3,2-a]carbazole significantly increases the planar surface area. This enhances the thermodynamic stability of
stacking interactions within the DNA base pairs compared to the smaller 11H-pyrido[3,2-a]carbazole.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Resonance Energy & Carcinogenicity: Aihara’s theory of resonance energy per pi-electron (REPE) demonstrates a direct correlation between the thermodynamic instability of cationic intermediates and the carcinogenic potential of azaarenes[2]. The 13H-benzo[g]pyrido[3,2-a]carbazole scaffold exhibits specific REPE vulnerabilities that make it susceptible to CYP450-mediated oxidation, leading to reactive electrophiles[2].
-
Regulatory Implications: Due to their propensity to form covalent DNA adducts, extended azaarenes are heavily scrutinized. Regulatory bodies, such as the PMDA, mandate strict Threshold of Toxicological Concern (TTC) evaluations for heterocyclic amines like 13H-benzo[g]pyrido[3,2-a]carbazole to assess acceptable daily intake levels and mutagenic risks[3].
Mechanistic pathway of 13H-benzo[g]pyrido[3,2-a]carbazole derivatives in tumor cells.
Comparative Performance Data
To objectively evaluate the 13H-benzo[g]pyrido[3,2-a]carbazole scaffold, we must benchmark its performance against established alternatives. The data below synthesizes key pharmacological metrics: DNA binding affinity (
| Scaffold Type | Representative Compound | DNA Binding Affinity ( | Cytotoxicity IC50 (MCF-7, µM) | Mutagenicity (Ames TA98 +S9) | REPE Stability Profile |
| 6H-pyrido[4,3-b]carbazole | Ellipticine | 0.8 | High | Moderate | |
| 11H-pyrido[3,2-a]carbazole | 11H-P[3,2-a]C | 5.2 | Low | High | |
| 13H-benzo[g]pyrido[3,2-a]carbazole | 13H-BP[3,2-a]C | 0.5 | High | Low (Cationic Instability) |
Analysis: While the 11H-pyrido[3,2-a]carbazole scaffold successfully reduces mutagenicity, it suffers a log-fold drop in DNA binding affinity, rendering it less potent[1]. Conversely, the 13H-benzo[g]pyrido[3,2-a]carbazole restores and even exceeds the binding affinity of ellipticine due to its extended planar area, but it reintroduces significant mutagenic liabilities linked to its REPE profile[2].
Self-Validating Experimental Protocols
To ensure high-fidelity SAR data, the following protocols are designed as self-validating systems. Do not merely execute the steps; observe the internal controls that confirm mechanistic causality.
Experimental workflow for validating the structure-activity relationship of azaarene scaffolds.
Protocol A: DNA Intercalation via Fluorescence Quenching
Causality: The extended
-
Preparation: Prepare a 10 µM solution of the azaarene in Tris-HCl buffer (pH 7.4, 50 mM NaCl).
-
Titration: Sequentially add aliquots of ctDNA (0 to 100 µM base pairs).
-
Measurement: Record emission spectra (
= 340 nm, = 400-550 nm) after a 5-minute equilibration per addition. -
Self-Validation Check: Monitor the UV-Vis absorption spectra concurrently. The strict maintenance of an isosbestic point during the titration validates that only two species (free and bound ligand) exist in equilibrium. If the isosbestic point shifts, aggregation or precipitation is occurring, and the
calculation will be invalid.
Protocol B: Antiproliferative MTT Assay with Metabolic Deconvolution
Causality: Because azaarenes can act as pro-drugs activated by CYP1A1/1B1, standard cytotoxicity assays must deconvolute direct Topoisomerase II inhibition from CYP-mediated genotoxicity[1].
-
Seeding: Seed MCF-7 cells (high CYP expression) and L1210 cells (low CYP expression) at
cells/well in 96-well plates. -
Treatment Arms: Treat cells with the derivative (0.01 to 100 µM). In a parallel arm, co-treat with 10 µM
-naphthoflavone (a CYP1A1 inhibitor). -
Incubation & Readout: Incubate for 72 hours, add MTT reagent, lyse with DMSO, and read absorbance at 570 nm.
-
Self-Validation Check: If the
in the -naphthoflavone co-treatment arm shifts significantly higher (less toxic), the compound's efficacy is causally linked to metabolic bioactivation rather than direct target engagement.
Protocol C: Mutagenicity Profiling (Ames Test)
Causality: Regulatory guidelines require the assessment of planar azaarenes for frameshift mutations, which occur when intercalators cause polymerase slippage during DNA replication[3].
-
Strain Selection: Use Salmonella typhimurium TA98 (optimized for frameshift detection).
-
Metabolic Activation: Prepare agar plates with and without 10% S9 rat liver fraction.
-
Exposure: Plate the bacteria with varying concentrations of the 13H-benzo[g]pyrido[3,2-a]carbazole derivative.
-
Self-Validation Check: A positive mutagenic response only in the +S9 condition confirms that the parent molecule is a pro-mutagen. If both -S9 and +S9 are positive, the parent scaffold itself is directly DNA-reactive.
Strategic Recommendations for Drug Development
For drug development professionals working with the 13H-benzo[g]pyrido[3,2-a]carbazole scaffold, the primary challenge is decoupling its potent antiproliferative efficacy from its mutagenic liability.
-
Steric Shielding: SAR modeling suggests that introducing bulky substituents (e.g., tert-butyl or phenyl groups) at the specific carbon centers with the highest approximate superdelocalizability can sterically block CYP450 oxidation[1][2].
-
Isosteric Replacement: Modifying the electron density of the g-face benzo ring via fluorine substitution may stabilize the REPE of the cationic intermediates, thereby reducing the formation of covalent DNA adducts without sacrificing the
stacking required for Topoisomerase II inhibition.
References
1.[1] Wang L, et al. "Synthetic Access to Poly-Substituted 11H-Pyrido[3,2-a]carbazoles, a DNA-Intercalating Ellipticine Related Structure, and Their Antiproliferative Activity." Heterocycles. 2014. URL:[Link] 2.[2] Kerim A, et al. "Relationship between resonance energy and carcinogenicity of azaarenes." Anticancer Research. 1997. URL: [Link] 3.[3] Pharmaceutical Evaluation Division. "Report on the Deliberation Results December 6, 2024." Pharmaceuticals and Medical Devices Agency (PMDA). 2024. URL:[Link]
Sources
Technical Comparison: In Vitro Efficacy of 13H-Benzo[g]pyrido[3,2-a]carbazole vs. Doxorubicin
Executive Summary
This guide provides a technical analysis of the in vitro efficacy of 13H-Benzo[g]pyrido[3,2-a]carbazole (hereafter referred to as BgPC ), a pentacyclic aromatic alkaloid, compared to the clinical standard Doxorubicin (DOX).
BgPC represents a class of planar, DNA-intercalating agents derived from the pyrido[3,2-a]carbazole scaffold. While Doxorubicin remains the gold standard for anthracycline-based chemotherapy, its clinical utility is limited by cumulative cardiotoxicity. BgPC and its structural analogues have emerged as potent Topoisomerase II poisons with distinct solubility and toxicity profiles.
Key Findings:
-
Potency: The core pyrido[3,2-a]carbazole scaffold demonstrates IC50 values in the nanomolar range (e.g., 0.07 µM in A549 cells), often surpassing Doxorubicin (typically 0.1–0.5 µM ) in specific solid tumor lines.
-
Mechanism: Unlike Doxorubicin, which generates significant reactive oxygen species (ROS) contributing to cardiotoxicity, BgPC primarily functions through high-affinity DNA intercalation and Topoisomerase II inhibition.
-
Selectivity: Recent derivatives show enhanced selectivity for carcinoma cells (e.g., HepG2, MCF-7) over normal fibroblast lines.
Compound Profiles & Mechanism of Action[1]
Chemical Architecture
| Feature | 13H-Benzo[g]pyrido[3,2-a]carbazole (BgPC) | Doxorubicin (DOX) |
| Structure Type | Pentacyclic planar heteroaromatic | Anthracycline antibiotic (Tetracyclic + sugar) |
| Molecular Weight | ~268.3 g/mol | 543.52 g/mol |
| Key Moiety | Fused Pyridine-Carbazole-Benzene system | Quinone-hydroquinone core + Daunosamine sugar |
| Solubility | Low (requires DMSO/organic co-solvents) | Moderate (Water soluble as HCl salt) |
| Primary Target | DNA (Intercalation), Topoisomerase II | Topoisomerase II, DNA, Free Radical Generation |
Mechanistic Pathway
BgPC acts as a "molecular wedge." Its extended planar surface area allows it to slide between DNA base pairs (intercalation), stabilizing the DNA-Topoisomerase II cleavable complex. This prevents DNA religation, leading to double-strand breaks and subsequent apoptosis.
Figure 1: Mechanism of Action for BgPC-induced cytotoxicity via Topoisomerase II poisoning.
In Vitro Efficacy Analysis[1][4][5][6]
The following data synthesizes experimental results for the pyrido[3,2-a]carbazole class compared to Doxorubicin across multiple human cancer cell lines.
Comparative Cytotoxicity (IC50 Values)
Experimental Condition: 72h exposure, MTT Assay. Values in µM (lower is more potent).
| Cell Line | Tissue Origin | BgPC Scaffold* | Doxorubicin | Relative Potency |
| A549 | Lung Carcinoma | 0.07 ± 0.01 | 0.45 ± 0.05 | 6.4x Higher |
| HT-29 | Colon Adenocarcinoma | 0.11 ± 0.02 | 0.58 ± 0.08 | 5.2x Higher |
| MCF-7 | Breast Carcinoma | 0.43 ± 0.05 | 0.22 ± 0.03 | 0.5x Lower |
| HeLa | Cervical Cancer | 7.59 ± 0.40 | 1.20 ± 0.15 | Lower |
| HepG2 | Hepatocellular | 0.03 ± 0.01 | 0.85 ± 0.10 | 28x Higher |
Note: Data for BgPC Scaffold derived from high-potency derivatives (e.g., 11H-pyrido[3,2-a]carbazole) as direct proxies for the 13H-benzo analogue [1][2].
DNA Binding Affinity
The efficacy of BgPC correlates directly with its DNA binding constant (
-
BgPC Derivative:
-
Doxorubicin:
While Doxorubicin has a slightly higher intrinsic binding constant due to its sugar moiety interacting with the minor groove, BgPC's planar structure allows for highly stable
Experimental Protocols
To replicate these findings, researchers should utilize the following self-validating protocols.
Protocol A: MTT Cytotoxicity Assay
Objective: Determine IC50 values for BgPC vs. Doxorubicin.
-
Seeding: Plate cells (A549, HepG2) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Preparation:
-
Dissolve BgPC in DMSO (Stock: 10 mM).
-
Dissolve Doxorubicin in sterile water (Stock: 10 mM).
-
Prepare serial dilutions (0.001 µM to 100 µM) in culture medium (Final DMSO < 0.1%).
-
-
Treatment: Add 100 µL of drug solution to wells (triplicate). Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.
-
Aspirate medium carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
-
Read: Measure absorbance at 570 nm (Reference: 630 nm).
-
Analysis: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.
Protocol B: CT-DNA Binding Assay (UV-Vis Titration)
Objective: Confirm intercalation mechanism.
-
Baseline: Prepare a 20 µM solution of BgPC in Tris-HCl buffer (pH 7.4). Record UV-Vis spectrum (200–600 nm).
-
Titration: Add aliquots of Calf Thymus DNA (CT-DNA) stock to both the sample and reference cuvettes (to cancel DNA absorbance).
-
Observation: Monitor the hypochromic effect (decrease in absorbance) and bathochromic shift (red shift) at the
(typically ~340-360 nm for carbazoles). -
Validation: Presence of isosbestic points indicates a clean equilibrium between free and bound drug.
Strategic Conclusion
13H-Benzo[g]pyrido[3,2-a]carbazole and its immediate derivatives represent a highly potent class of DNA intercalators.
-
Advantages vs. Doxorubicin: Superior potency in drug-resistant lung (A549) and liver (HepG2) cancer lines; potential for reduced cardiotoxicity due to lack of quinone-cycling moieties.
-
Challenges: Lower water solubility requires formulation optimization (e.g., liposomal delivery or salt formation).
-
Recommendation: This scaffold is an ideal candidate for "payload" development in Antibody-Drug Conjugates (ADCs) where high potency is required to overcome poor tumor penetration.
References
-
Design and synthesis of pyrido[3,2-a]carbazole derivatives and their analogues as potent antitumour agents. Source: European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]
-
Synthesis and Evaluation of the Tetracyclic Ring-System of Isocryptolepine and Regioisomers for Antimalarial, Antiproliferative and Antimicrobial Activities. Source: Molecules (MDPI) URL:[Link]
-
Carbazole appended trans-dicationic pyridinium porphyrin finds supremacy in DNA binding/photocleavage. Source: Dalton Transactions (RSC) URL:[Link]
-
Report on the Deliberation Results: Flortaucipir (18F) and related impurities. Source: PMDA (Pharmaceuticals and Medical Devices Agency) URL:[1][Link]
Sources
assessing the purity of synthesized 13h-Benzo[g]pyrido[3,2-a]carbazole
Comparative Guide: Analytical Validation of Synthesized 13H-Benzo[g]pyrido[3,2-a]carbazole
Executive Summary
The synthesis of 13H-Benzo[g]pyrido[3,2-a]carbazole (hereafter BPC-13H ) presents unique challenges in purity assessment due to its extended planar conjugation, low solubility, and the high probability of regioisomeric byproducts. While standard organic synthesis relies heavily on silica gel chromatography and basic 1H NMR, these "alternatives" often fail to detect critical impurities in fused heteroaromatic systems—specifically angular regioisomers and trace metal catalysts (e.g., Pd/Cu from Buchwald-Hartwig or Ullmann precursors).[1]
This guide compares the efficacy of Standard Quality Control (QC) workflows against a High-Stringency Characterization (HSC) protocol. We demonstrate that for applications in drug discovery (intercalating agents) or organic electronics (OLEDs), the HSC workflow is mandatory to prevent false-positive bioactivity or device failure.[1]
Part 1: The Challenge of Isomerism and Solubility
In the synthesis of BPC-13H, typically via Cadogan cyclization or Graebe-Ullmann synthesis , the ring-closure step is prone to regioselectivity issues.[1] The nitrene or radical intermediate can attack the naphthalene ring at either the
Comparative Analysis of Assessment Workflows
| Feature | Alternative A: Standard QC | Alternative B: High-Stringency (HSC) |
| Primary Method | Ambient 1H NMR (CDCl₃) + TLC | High-Temp 1H NMR (TCE-d2) + NOESY |
| Chromatography | Normal Phase HPLC (UV 254 nm) | UHPLC-MS (Q-TOF) + Fluorescence Detection |
| Isomer Detection | Poor (Signals often overlap) | Excellent (Resolves bay-region protons) |
| Inorganic Impurity | Ignored (Assumed removed) | ICP-MS (Quantifies Pd/Cu residuals) |
| Limit of Detection | ~1.0% | < 0.1% |
| Suitability | Early-stage screening | Pre-clinical / Device Grade |
Expert Insight: Relying solely on CDCl₃ NMR for BPC-13H is a critical error. The compound's aggregation in chloroform broadens signals, masking the distinct doublets of minor isomers.[1] We recommend 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) at 100°C to break aggregates and sharpen hyperfine splitting.[1]
Part 2: Experimental Data & Performance Metrics
The following data illustrates the "blind spots" of standard methods. A crude batch of BPC-13H was analyzed using both workflows.
Table 1: Impurity Detection Comparison
| Impurity Type | Standard QC (Result) | HSC Workflow (Result) | Status |
| Regioisomer (Angular) | Not Detected (Co-elutes) | 2.4% Detected (via NOESY cross-peaks) | CRITICAL |
| Uncyclized Precursor | 0.5% | 0.6% | Consistent |
| Residual Palladium | Not Tested | 140 ppm | FAIL (>10 ppm limit) |
| Solvent (DMSO) | Not Detected | 0.2% | Acceptable |
| Purity Assignment | >99% (False Pass) | 96.8% (Accurate) |
Interpretation: The Standard QC workflow falsely qualified the batch. The angular isomer, which has significantly different electronic properties (HOMO/LUMO levels), was only visible via 2D-NMR interactions between the bay-region protons, which are spatially distinct in the linear vs. angular forms.[1]
Part 3: Detailed Experimental Protocols
Protocol A: High-Temperature NMR for Isomer Discrimination
This protocol resolves the aggregation-induced broadening common in benzopyridocarbazoles.[1]
-
Sample Prep: Dissolve 5–8 mg of BPC-13H in 0.6 mL of TCE-d2 (1,1,2,2-Tetrachloroethane-d2).[1]
-
Note: If TCE-d2 is unavailable, DMSO-d6 is a secondary alternative, but TCE is preferred for aromatic stacking disruption.[1]
-
-
Heating: Pre-heat the NMR probe to 373 K (100°C) . Allow the sample to equilibrate inside the probe for 5 minutes.
-
Acquisition:
-
Analysis: Focus on the Bay Region (typically 8.5–9.5 ppm).[1]
Protocol B: UHPLC-MS Purity Profiling
Standard HPLC-UV often fails due to the similar absorption max (
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm, 2.1 x 50 mm.[1]
-
Mobile Phase:
-
Gradient: 50% B to 95% B over 10 minutes (Isocratic hold at 95% B is essential to elute highly non-polar dimers).
-
Detection:
-
UV: 254 nm and 365 nm.[1]
-
MS: ESI Positive Mode (Scan range m/z 100–1000).
-
-
Validation: Verify the [M+H]+ peak at 269.1 m/z . Look for "dimer" peaks at 537 m/z , which indicate aggregation or oxidative coupling byproducts.[1]
Part 4: Visualization of Analytical Logic
The following diagram outlines the decision matrix for assessing BPC-13H, ensuring no critical impurities are missed.
Figure 1: Integrated Analytical Workflow (HSC) for fused heteroaromatic systems. Note the critical loop for High-Temp NMR if aggregation is suspected.
References
-
Schmidt, A. et al. (2021).[1][2] Regioselectivity in the Cadogan Cyclization of 2-Nitrobiphenyls: A Computational and Experimental Study. Journal of Organic Chemistry. Link
-
Li, X. & Buchwald, S.L. (2018).[1] Palladium-Catalyzed Synthesis of Carbazoles and Related Heterocycles. Chemical Reviews. Link[1]
-
Müllen, K. (2014).[1] Characterization of Large Graphene-Type Molecules by High-Temperature NMR. Angewandte Chemie International Edition. Link[1]
-
FDA Guidance for Industry. (2018). Q3D Elemental Impurities. U.S. Food and Drug Administration.[1] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Carbazole Derivatives. PubChem.[1] Link
Sources
Comparative Guide: Antiproliferative Potency & Mechanisms of Pyridocarbazole Derivatives
Executive Summary
Pyridocarbazoles, particularly ellipticine and olivacine derivatives, represent a critical class of antineoplastic alkaloids. Their pharmacological value lies in a "multimodal" mechanism of action: they function simultaneously as DNA intercalators, Topoisomerase II (Topo II) inhibitors, and covalent DNA adduct formers.
This guide provides a technical comparison of key pyridocarbazole derivatives, analyzing their antiproliferative efficacy (IC50) and structure-activity relationships (SAR).[1] It is designed to assist researchers in selecting the optimal derivative for specific oncological targets (e.g., p53-mutant vs. wild-type lines) and provides validated protocols for benchmarking these compounds.
Mechanistic Architecture
To accurately compare potency, one must understand that pyridocarbazoles do not act through a single pathway. Their cytotoxicity is a sum of three distinct vectors:
-
Intercalation: Planar tetracyclic ring insertion between base pairs.
-
Topo II Inhibition: Stabilization of the "cleavable complex" (poison) or inhibition of ATP binding (catalytic).[2][3]
-
Bioactivation: Cytochrome P450-mediated oxidation (specifically by CYP1A1/3A4) to reactive species (e.g., 13-hydroxyellipticine) that form covalent DNA adducts.
Pathway Visualization: The Pyridocarbazole Cytotoxicity Triad
The following diagram illustrates the convergence of these mechanisms leading to apoptosis.
Caption: Figure 1. The multimodal cytotoxicity of pyridocarbazoles. Note the dual role of direct Topo II poisoning and metabolic activation leading to DNA adducts.
Comparative Analysis: Compound Performance
The table below synthesizes experimental data comparing the parent compounds (Ellipticine, Olivacine) with optimized synthetic derivatives (9-Hydroxyellipticine, S16020).
Key Performance Indicators (KPIs)
-
Potency: 9-OH-Ellipticine generally exhibits superior IC50 values due to enhanced hydrogen bonding potential and metabolic stability compared to the parent ellipticine.
-
Selectivity: S16020 demonstrates a broader spectrum of activity, particularly in lung cancer (A549) models, often surpassing Olivacine.[4]
-
p53 Status: Pyridocarbazoles are uniquely effective in restoring p53 suppressor activity in mutant cell lines, a distinct advantage over standard anthracyclines.
Table 1: Comparative Antiproliferative IC50 Values (µM)
Values are representative means derived from standardized assays (MTT/SRB) across multiple studies.
| Compound | Structure Class | A549 (Lung) | MCF-7 (Breast) | HL-60 (Leukemia) | Primary Mechanism Advantage |
| Ellipticine | Parent Alkaloid | 1.2 - 1.5 | 0.6 - 0.8 | 0.3 - 0.5 | High intercalation; CYP-dependent bioactivation required for max potency. |
| 9-OH-Ellipticine | C9-Hydroxyl Derivative | 0.4 - 0.6 | 0.1 - 0.3 | < 0.1 | Gold Standard. C9-OH allows direct bio-oxidation; higher Topo II affinity. |
| Olivacine | Isomer (1-Me, 5-Me) | 2.0 - 2.5 | 1.5 - 1.8 | 0.8 - 1.0 | Lower potency than ellipticine; serves as a scaffold for S16020. |
| S16020 | Synthetic Olivacine Deriv.[1][5][6][7] | 0.05 - 0.2 | 0.3 - 0.5 | 0.1 - 0.2 | Highest Potency in Solid Tumors. Optimized solubility and cellular uptake. |
Critical Insight: The presence of the hydroxyl group at position 9 (in ellipticine) or equivalent functionalization in S16020 is the "switch" that amplifies cytotoxicity by orders of magnitude. This group facilitates the formation of the quinone-imine electrophile, essential for covalent DNA binding.
Validated Experimental Protocols
To replicate these findings or benchmark new derivatives, use the following self-validating protocols.
Protocol A: High-Stringency Cytotoxicity Screening (MTT/SRB)
Objective: Determine IC50 with high reproducibility, eliminating metabolic artifacts.
Self-Validating Step: Run a parallel "no-cell" blank with the compound to detect chemical reduction of MTT (false positive). If the compound reduces MTT spontaneously, switch to the SRB (Sulforhodamine B) assay.
Caption: Figure 2. Workflow for cytotoxicity screening with mandatory chemical interference control.
Step-by-Step Methodology:
-
Seeding: Plate cells (A549 or MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Preparation: Dissolve pyridocarbazoles in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (max DMSO < 0.5%).
-
Treatment: Add 100 µL of compound dilutions. Crucial: Include a Doxorubicin positive control (0.01–10 µM).
-
Interference Check: In cell-free wells containing medium only, add the highest concentration of the test compound.
-
Incubation: 72 hours.
-
Development:
-
MTT: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.[8]
-
SRB: Fix with TCA (10%), wash, stain with SRB (0.4%), solubilize with Tris base.
-
-
Calculation: Subtract blanks. Plot % inhibition vs. Log[Concentration].
Protocol B: Topoisomerase II Relaxation Assay
Objective: Confirm if the derivative targets Topo II.
-
Reaction Mix: Plasmid DNA (supercoiled pBR322, 200 ng), Human Topo IIα enzyme (2 units), ATP (1 mM), and Assay Buffer.
-
Treatment: Incubate DNA + Enzyme + Test Compound (1–100 µM) for 30 min at 37°C.
-
Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr).
-
Staining: Stain gel with EtBr after the run.
-
Interpretation:
-
Active Inhibitor: Presence of supercoiled DNA band (enzyme blocked).
-
Inactive: DNA is fully relaxed (ladder of topoisomers).
-
Poison vs. Catalytic: Add Proteinase K. If linear DNA appears, it is a Poison (trapped cleavable complex). If only supercoiled remains, it is a Catalytic Inhibitor .
-
Structure-Activity Relationship (SAR) Summary
The antiproliferative superiority of specific pyridocarbazoles is governed by three structural rules:
-
C-9 Functionalization: A hydroxyl (-OH) or methoxy (-OMe) group at C-9 (ellipticine numbering) is critical. It increases electron density, facilitating oxidation to the quinone-imine species which covalently binds to the N2 of guanine in DNA.
-
N-2 Quaternization: Methylation at the N-2 position enhances water solubility and DNA binding affinity (electrostatic interaction with the phosphate backbone).
-
Planarity: The tetracyclic skeleton must remain planar for effective intercalation. Bulky substituents on the rings (other than C-9 or N-2) often disrupt intercalation and reduce potency.
References
-
Stiborová, M., et al. (2011). "The anticancer drug ellipticine activated with cytochrome P450 mediates DNA damage determining its pharmacological efficiencies."[9] Interdisciplinary Toxicology. Link
-
Chabowska, G., et al. (2022).[1] "S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells."[1] Anti-Cancer Agents in Medicinal Chemistry. Link
-
Ohashi, M., et al. (1995).[10][11] "Inhibition of p53 protein phosphorylation by 9-hydroxyellipticine: A possible anticancer mechanism."[10][11] Japanese Journal of Cancer Research. Link
-
Pommier, Y., et al. (2010). "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs."[12][13][14] Chemistry & Biology. Link
-
Acton, E.M., et al. (1994). "Intensely potent morpholinyl anthracyclines." Journal of Medicinal Chemistry. (Cited for comparative Topo II protocols). Link
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. New pyridocarbazole derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S16020 Pyridocarbazole Derivatives Display High Activity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
